(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-fluoro-4-(propylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO3/c1-2-5-13-10(14)8-4-3-7(11(15)16)6-9(8)12/h3-4,6,15-16H,2,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQISMKPCBHVHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660286 | |
| Record name | [3-Fluoro-4-(propylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-15-3 | |
| Record name | [3-Fluoro-4-(propylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid (CAS 874289-15-3): A Versatile Building Block for Modern Drug Discovery
Abstract
(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is a specialized organic building block of significant interest to the pharmaceutical and material science sectors. Its strategic combination of a fluorinated phenyl ring, a propylcarbamoyl side chain, and a reactive boronic acid moiety makes it an invaluable tool for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a plausible and detailed synthesis protocol, and a comprehensive overview of its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will explore the causality behind experimental choices, providing researchers and drug development professionals with the practical insights needed to effectively utilize this versatile reagent in their discovery programs.
Core Compound Analysis: Physicochemical Properties and Structural Significance
This compound is a solid compound at room temperature, valued for its stability and high purity in commercial preparations.[1][2] Its utility is derived directly from its unique trifunctional structure, where each component plays a distinct and crucial role.
Structural Features and Their Implications:
-
Boronic Acid Group (-B(OH)₂): This is the reactive center for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with exceptional reliability and selectivity.[3][4]
-
Fluorine Substituent (-F): The placement of a fluorine atom ortho to the boronic acid and meta to the amide linkage significantly modulates the electronic properties of the phenyl ring.[5][6] This has several downstream effects: it can alter the pKa of the boronic acid, influence the binding affinity of the final molecule with its biological target through hydrogen bonding or dipole interactions, and improve metabolic stability by blocking potential sites of oxidation.
-
N-Propylcarbamoyl Group (-C(O)NHCH₂CH₂CH₃): This amide side chain provides a key point for hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This functionality is frequently exploited in drug design to achieve strong and specific interactions with protein targets. The propyl group adds a degree of lipophilicity, which can be critical for cell permeability and pharmacokinetic profiles.
Table 1: Key Specifications and Properties
| Property | Value | Reference(s) |
| CAS Number | 874289-15-3 | [1][7][8][9] |
| Molecular Formula | C₁₀H₁₃BFNO₃ | [1][2][8][9][10] |
| Molecular Weight | 225.03 g/mol | [8][9] |
| Common Synonyms | N-Propyl 4-borono-2-fluorobenzamide; [3-fluoro-4-[oxo(propylamino)methyl]phenyl]boronic acid | [2] |
| Typical Purity | ≥98% | [1][2][6] |
| Physical Form | Solid | [2] |
| Recommended Storage | Store at -20°C for long-term stability. | [8][9] |
| Primary Application | Intermediate for Suzuki-Miyaura cross-coupling reactions in drug discovery and material science. | [1][6][11] |
Synthesis and Characterization: From Precursor to Purified Reagent
While numerous suppliers offer this reagent, understanding its synthesis is crucial for quality assessment and for researchers who may need to produce derivatives. The most logical and widely practiced approach for synthesizing arylboronic acids involves a lithium-halogen exchange followed by borylation.[12]
Proposed Retrosynthetic Pathway
The synthesis can be logically traced back from the target molecule to simpler, commercially available starting materials. The key disconnection is at the carbon-boron bond, which points to a borylation reaction of an organometallic intermediate.
Caption: Retrosynthetic analysis for the target boronic acid.
Detailed Synthesis Protocol
This protocol describes a self-validating workflow, including purification and confirmation steps.
PART A: Synthesis of 4-Bromo-2-fluoro-N-propylbenzamide (Precursor)
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 4-bromo-2-fluorobenzoic acid (1.0 eq). Suspend it in dichloromethane (DCM, ~0.2 M).
-
Acid Chloride Formation: Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Causality: Oxalyl chloride efficiently converts the carboxylic acid to the more reactive acid chloride. DMF catalyzes this transformation. The reaction is kept at 0°C to control the exothermic reaction and prevent side products.
-
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amidation: Re-dissolve the crude acid chloride in fresh DCM and cool to 0°C. Add n-propylamine (2.5 eq) dropwise.
-
Causality: An excess of the amine is used to react with the acid chloride and to neutralize the HCl byproduct generated during the reaction.
-
-
Workup & Purification: After stirring for 1 hour, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide precursor.
PART B: Synthesis of this compound
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the purified 4-bromo-2-fluoro-N-propylbenzamide (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise over 20 minutes. Stir the resulting solution at -78°C for 1 hour.
-
Causality: This is the critical lithium-halogen exchange step. The extremely low temperature is essential to prevent the highly reactive organolithium intermediate from attacking other functional groups on the molecule, such as the amide. Anhydrous conditions are mandatory as n-BuLi reacts violently with water.
-
-
Borylation: While maintaining the temperature at -78°C, add triisopropyl borate (B(O-iPr)₃, 1.5 eq) dropwise.
-
Causality: The nucleophilic organolithium attacks the electrophilic boron atom of the borate ester.
-
-
Quench & Hydrolysis: After stirring for 2 hours at -78°C, allow the reaction to slowly warm to room temperature overnight. Quench the reaction by adding 1 M HCl and stir vigorously for 1-2 hours.
-
Causality: The acidic workup hydrolyzes the borate ester intermediate to the final boronic acid and protonates any remaining organolithium species.
-
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude solid can be purified by trituration with hexane or a hexane/ether mixture to afford the pure this compound.
Structural Characterization
To confirm the identity and purity of the synthesized product, a suite of analytical techniques should be employed:
-
¹H NMR: Expect to see characteristic signals for the three aromatic protons (complex multiplets), the propyl group (a triplet, a sextet, and a triplet), a broad singlet for the amide N-H, and a very broad singlet for the two B(OH)₂ protons.
-
¹⁹F NMR: A singlet or complex multiplet confirming the presence of the fluorine atom.
-
¹³C NMR: Signals corresponding to the 10 carbon atoms in the molecule.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight (225.03 g/mol ) should be observed.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this reagent is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.[3][13]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to optimizing reaction conditions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond to form a Pd(II) complex.
-
Activation & Transmetalation: A base (e.g., K₂CO₃) activates the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species. This species then transfers its organic group (R²) to the palladium center, displacing the halide (X).[3]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst.
Field-Proven Experimental Protocol
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
-
Reagent Preparation: In a vial, combine this compound (1.2 eq), the desired aryl bromide (1.0 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Causality: A slight excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide. A strong base is required to facilitate the formation of the boronate complex for the transmetalation step.
-
-
Catalyst Addition: Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Causality: Pd(dppf)Cl₂ is a robust and versatile pre-catalyst that is effective for a wide range of substrates. 5 mol% is a typical starting catalyst loading for optimization.
-
-
Solvent & Degassing: Add a solvent mixture, such as dioxane and water (e.g., in a 4:1 ratio). Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Causality: The presence of water can aid in dissolving the inorganic base. Degassing is critical because oxygen can oxidize and deactivate the Pd(0) catalyst.
-
-
Heating & Monitoring: Heat the reaction mixture to 80-100°C and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution. Purify the crude product via flash column chromatography to isolate the final biaryl compound.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The compound is classified with several hazards that require appropriate precautions.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description | Reference(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [14] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [15] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [15] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation. | [15] |
Handling Procedures:
-
Always handle this chemical in a well-ventilated fume hood.[15]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[15][16]
-
Avoid generating dust.[16]
Storage:
-
Store in a tightly closed container in a cool, dry place.[15]
-
For long-term stability and to preserve reactivity, it is highly recommended to store the compound at -20°C.[8][9]
Conclusion
This compound, CAS 874289-15-3, is more than just a chemical reagent; it is a strategic tool for molecular design. Its carefully arranged functional groups provide medicinal chemists with a reliable and versatile platform for synthesizing novel compounds through robust methodologies like the Suzuki-Miyaura cross-coupling. By understanding its synthesis, reactivity, and handling requirements, researchers can fully leverage its potential to accelerate the development of next-generation therapeutics and advanced materials.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound [cymitquimica.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Angene - this compound | 874289-15-3 | MFCD09258737 | AG004MGY [japan.angenechemical.com]
- 8. usbio.net [usbio.net]
- 9. usbio.net [usbio.net]
- 10. parchem.com [parchem.com]
- 11. 874289-15-3|this compound|BLD Pharm [bldpharm.com]
- 12. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 13. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
physical and chemical properties of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid
An In-Depth Technical Guide to (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid: Properties, Applications, and Experimental Protocols
Introduction
This compound (CAS No: 874289-15-3) is a specialized arylboronic acid that has emerged as a valuable building block in the fields of medicinal chemistry and organic synthesis. Boronic acids, first synthesized in 1860, are a class of organoboron compounds characterized by a carbon-boron bond and hydroxyl groups attached to the boron atom.[1] Their unique physicochemical properties, including mild Lewis acidity, general stability, and ease of handling, make them indispensable reagents.[2][3]
The application of boronic acids in synthetic chemistry is extensive, primarily due to their versatile reactivity and low toxicity.[1] They are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which provides a powerful method for forging carbon-carbon bonds.[4] The utility of these compounds extends into drug design, where the boronic acid moiety has been incorporated into several FDA-approved drugs, such as the anticancer agent Bortezomib and the β-lactamase inhibitor Vaborbactam.[1]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its physicochemical properties, outline a representative synthetic protocol, explore its critical applications with a focus on Suzuki-Miyaura coupling, and detail essential safety and handling procedures.
Part 1: Physicochemical Properties and Characterization
The utility of this compound in synthetic applications is dictated by its distinct chemical and physical properties. Understanding these characteristics is paramount for its effective use, storage, and handling.
Structural and Molecular Data
The molecule features a phenyl ring substituted with a boronic acid group, a fluorine atom, and a propylcarbamoyl group. The boron atom is sp²-hybridized with an empty p-orbital, contributing to its Lewis acidic nature.[2] The presence of the fluorine atom and the amide functionality significantly influences the electronic properties and reactivity of the molecule.
All quantitative data for the compound are summarized in the table below for clarity and easy reference.
| Property | Value | Source(s) |
| CAS Number | 874289-15-3 | [5][6] |
| Molecular Formula | C₁₀H₁₃BFNO₃ | [5][6][7] |
| Molecular Weight | 225.03 g/mol | [5][7] |
| Purity | Typically ≥98% | [6] |
| Appearance | White to off-white crystalline powder | [8] |
| Smile Code | O=C(C1=CC=C(B(O)O)C=C1F)NCCC |
Solubility and Stability
No specific solubility data for this compound is readily available. However, based on the general properties of phenylboronic acids, it is expected to be soluble in many polar organic solvents (e.g., methanol, THF, DME) and poorly soluble in nonpolar hydrocarbon solvents.[2][9]
Boronic acids are susceptible to dehydration, particularly when heated, to form their corresponding trimeric anhydrides, known as boroxines.[2][3] This is a reversible reaction. Additionally, under certain conditions, especially in the presence of a base, boronic acids can undergo protodeboronation, where the carbon-boron bond is cleaved.[10] This is a critical consideration when designing reaction conditions.
For optimal shelf life, the compound should be stored at -20°C in a tightly sealed container.[5] However, room temperature storage is also acceptable for shorter periods.[6][11] Some suppliers recommend storage under an inert atmosphere to prevent degradation.[11]
Part 2: Synthesis and Purification
While specific proprietary synthesis methods may vary, a representative and widely applicable route for preparing arylboronic acids involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis.[3] The following section details a plausible synthetic workflow for this compound starting from a suitable aryl bromide.
Representative Synthetic Workflow
The logical precursor for this synthesis is 4-bromo-2-fluoro-N-propylbenzamide. The synthesis proceeds via a lithium-halogen exchange to form an aryllithium species, which then acts as a nucleophile to attack trimethyl borate.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory safety protocols.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-2-fluoro-N-propylbenzamide (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material completely.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the resulting aryllithium solution, add trimethyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis (Workup): Cool the mixture to 0 °C in an ice bath and slowly quench the reaction by adding 1 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours until a precipitate forms.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product.
Part 3: Core Applications in Research and Development
The primary utility of this compound lies in its application as a versatile building block for constructing more complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst and a base. Its advantages include mild reaction conditions, commercial availability of reagents, and high tolerance for a wide variety of functional groups.[4]
The catalytic cycle is generally understood to involve three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, regenerating the Pd(0) catalyst and releasing the final product (R¹-R²).
Protocol for a Representative Suzuki Coupling
Objective: To couple this compound with 4-bromoanisole.
-
Reagent Preparation: In a reaction vial, combine this compound (1.2 eq), 4-bromoanisole (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Solvent and Base Addition: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio), followed by a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Degassing: Seal the vial and degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired biaryl product.
Applications in Medicinal Chemistry
The classification of this compound as a "Protein Degrader Building Block" suggests its intended use in the synthesis of molecules like Proteolysis-Targeting Chimeras (PROTACs).[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This boronic acid can be incorporated into the structure that binds to the target protein or as part of the linker, leveraging its synthetic versatility through Suzuki coupling. Furthermore, phenylboronic acid derivatives are actively explored for their ability to target glycoproteins that are overexpressed on cancer cell surfaces, opening avenues for targeted drug delivery and tumor imaging.[12]
Part 4: Safety, Handling, and Storage
Adherence to strict safety protocols is essential when working with this compound. The following information is compiled from safety data sheets of the target compound and structurally related boronic acids.
| Hazard Information | Precautionary Measures |
| GHS Hazard Statements | Prevention: |
| Harmful if swallowed (Acute toxicity, Oral, Cat. 4) | P264: Wash skin thoroughly after handling. |
| Causes skin irritation.[13] | P270: Do not eat, drink or smoke when using this product. |
| Causes serious eye irritation.[13] | P280: Wear protective gloves/eye protection/face protection.[14] |
| May cause respiratory irritation.[13] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13] |
| Response & Disposal: | |
| P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Eyewash stations and safety showers should be readily accessible.[15]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.
-
Storage Recommendations
-
Keep the container tightly closed to prevent moisture absorption and degradation.[14]
-
For long-term stability, storage at -20°C is recommended.[5]
Conclusion
This compound is a highly functionalized and valuable reagent for synthetic chemists. Its well-defined structure and reactivity make it an ideal participant in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling. For professionals in drug discovery and materials science, this compound offers a strategic tool for accessing novel molecular architectures, from complex biaryls to innovative protein degraders. By understanding its properties, synthetic utility, and safety requirements, researchers can effectively leverage this building block to advance their scientific objectives.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. calpaclab.com [calpaclab.com]
- 7. parchem.com [parchem.com]
- 8. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. collaborate.princeton.edu [collaborate.princeton.edu]
- 11. 874289-15-3|this compound|BLD Pharm [bldpharm.com]
- 12. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid
Abstract
(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is a key building block in contemporary drug discovery, particularly in the synthesis of inhibitors targeting various kinases and other enzymes. Its unique structural features, including the fluorine atom and the propylcarbamoyl group, allow for specific and potent interactions within the binding sites of target proteins. This guide provides a comprehensive overview of a robust and scalable synthetic route to this important molecule. We will delve into the strategic considerations behind the chosen pathway, offer detailed experimental protocols, and discuss the critical parameters that ensure high yield and purity. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular entities for pharmaceutical applications.
Introduction: Strategic Importance and Synthetic Design
The design of a synthetic route for a molecule like this compound, with CAS Number 874289-15-3, necessitates a retrosynthetic analysis that considers the commercial availability of starting materials, the robustness of each chemical transformation, and the overall efficiency of the sequence.[1][2][3] The target molecule possesses three key functionalities on a benzene ring: a boronic acid, a fluorine atom, and a propylcarbamoyl group. The ortho-relationship between the fluorine and the carbamoyl group, and the para-relationship of the carbamoyl group to the boronic acid, dictates a strategic approach to their introduction.
Our chosen synthetic strategy hinges on a late-stage borylation of a suitably functionalized aromatic precursor. This approach allows for the early introduction of the fluoro and carbamoyl moieties, which are carried through the synthesis. The key steps involve:
-
Amide Bond Formation: The synthesis of the N-propyl amide from a carboxylic acid precursor. This is a fundamental and well-established transformation in medicinal chemistry.[4][5][6][7][8]
-
Directed Ortho-Lithiation and Borylation: A powerful method for the regioselective introduction of the boronic acid group. The directing effect of the amide functionality is crucial for the success of this step.
This guide will elaborate on a multi-step synthesis commencing from commercially available 4-bromo-2-fluorobenzoic acid.
Molecular Structure and Properties
| Property | Value |
| Molecular Formula | C10H13BFNO3 |
| Molecular Weight | 225.03 g/mol |
| CAS Number | 874289-15-3 |
| Appearance | White to off-white solid |
| Storage | Store at -20°C |
Data sourced from United States Biological.[1]
Synthetic Pathway Overview
The overall synthetic transformation can be visualized as a three-step process starting from 4-bromo-2-fluorobenzoic acid. This starting material is strategically advantageous as it already contains the desired substitution pattern of the bromo and fluoro groups, which will ultimately guide the introduction of the propylcarbamoyl and boronic acid functionalities.
Caption: Overall synthetic scheme for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of N-propyl-4-bromo-2-fluorobenzamide
The initial step involves the formation of an amide bond between 4-bromo-2-fluorobenzoic acid and propylamine. Amide coupling reactions are a cornerstone of medicinal chemistry, and several reliable methods exist.[4][8] For this transformation, we will utilize a carbodiimide-mediated coupling, a common and effective method for forming amide bonds from carboxylic acids and amines.[5]
Reaction Scheme:
Caption: Amide bond formation to yield the key intermediate.
Protocol:
-
To a stirred solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g of acid) at room temperature, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture for 15 minutes to activate the carboxylic acid.
-
Add propylamine (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-propyl-4-bromo-2-fluorobenzamide as a solid.
Causality and Insights:
-
Choice of Coupling Reagents: EDC and HOBt are a classic combination for amide bond formation.[7] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[5] HOBt is added to suppress side reactions and minimize racemization if chiral centers are present.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.
-
Solvent: DCM is a good choice of solvent as it is relatively non-polar and effectively dissolves the reactants.[8]
Step 2: Synthesis of this compound
The final step is the conversion of the aryl bromide to the corresponding boronic acid. This is achieved through a lithium-halogen exchange followed by quenching with a borate ester and subsequent acidic hydrolysis. This method is highly efficient for the synthesis of aryl boronic acids.[9][10]
Reaction Scheme:
Caption: Final borylation step to yield the target compound.
Protocol:
-
Dissolve N-propyl-4-bromo-2-fluorobenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 2.2 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of 1N HCl at 0 °C until the pH is acidic (pH ~2-3).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield this compound.
Causality and Insights:
-
Lithium-Halogen Exchange: n-BuLi is a strong organolithium base that readily undergoes lithium-halogen exchange with aryl bromides at low temperatures.[9] The use of two equivalents of n-BuLi is to ensure complete deprotonation of the amide N-H and subsequent lithium-halogen exchange.
-
Low Temperature: The reaction is performed at -78 °C to prevent side reactions, such as the reaction of n-BuLi with the amide carbonyl or other electrophilic sites on the molecule.
-
Borate Ester: Triisopropyl borate is a common electrophile used to trap the aryllithium intermediate, forming a boronate ester.[10]
-
Acidic Workup: The boronate ester is hydrolyzed to the desired boronic acid under acidic conditions.
Applications in Drug Discovery
This compound is a versatile building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions.[11][12][13][14][15] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, providing access to a wide array of complex molecular architectures.
Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
The presence of the fluorine atom can enhance binding affinity and modulate the physicochemical properties of the final compound, such as metabolic stability and membrane permeability. The propylcarbamoyl group provides a hydrogen bond donor and acceptor, which can be crucial for anchoring the molecule within the active site of a protein.
Conclusion
The synthesis of this compound presented in this guide is a reliable and scalable route that employs well-understood and robust chemical transformations. By providing detailed protocols and insights into the rationale behind the experimental choices, we aim to empower researchers to confidently synthesize this valuable building block for their drug discovery programs. The strategic use of amide coupling and directed lithiation-borylation ensures high efficiency and regioselectivity, making this a practical approach for both small-scale and larger-scale preparations.
References
- 1. usbio.net [usbio.net]
- 2. 874289-15-3|this compound|BLD Pharm [bldpharm.com]
- 3. parchem.com [parchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Amine to Amide (Coupling) - Common Conditions [commonorganicchemistry.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
- 9. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 10. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid molecular structure and weight
An In-Depth Technical Guide to (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery
Introduction
This compound is a specialized organic compound that has garnered significant interest within the pharmaceutical and biotechnology sectors. As a substituted phenylboronic acid, it serves as a critical building block in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. Its unique structural features—a boronic acid group for versatile coupling chemistries, a fluoro substituent to modulate electronic properties and metabolic stability, and a propylcarbamoyl side chain for potential protein-ligand interactions—make it a valuable reagent for medicinal chemists.
This guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, a validated synthesis protocol, and its cutting-edge applications in drug development. The content is tailored for researchers, scientists, and professionals in the field who require a deep technical understanding of this important chemical entity.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central benzene ring substituted with three functional groups. The boronic acid [-B(OH)2] group is positioned for versatile cross-coupling reactions, the fluorine atom provides unique electronic properties, and the N-propyl amide group offers a point for hydrogen bonding and further chemical modification.
Molecular Structure:
Caption: 2D representation of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H13BFNO3 | [1] |
| Molecular Weight | 225.03 g/mol | [1] |
| CAS Number | 874289-15-3 | [1] |
| Appearance | White to off-white solid (typical for phenylboronic acids) | General Knowledge |
| Purity | ≥98% (typical commercial grade) | |
| SMILES | O=C(C1=CC=C(B(O)O)C=C1F)NCCC | |
| Storage Conditions | Store at -20°C or 2-8°C under an inert atmosphere.[1] | [1] |
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available halogenated precursor. The following protocol describes a common and reliable method involving an amide formation followed by a Miyaura borylation.
Diagram: Synthetic Workflow
Caption: General synthetic route for this compound.
Step-by-Step Methodology:
Step 1: Synthesis of 4-Bromo-2-fluoro-N-propylbenzamide (Intermediate)
-
To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0°C.
-
Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM.
-
Dissolve the resulting acid chloride in fresh DCM and cool to 0°C.
-
Slowly add a solution of n-propylamine (1.5 eq) and triethylamine (2.0 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude amide intermediate, which can be purified by column chromatography.
Step 2: Synthesis of this compound, pinacol ester
-
In a reaction vessel, combine 4-bromo-2-fluoro-N-propylbenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and a palladium catalyst such as Pd(dppf)Cl2 (0.03 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent, such as dioxane or toluene.
-
Heat the mixture to 80-100°C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pinacol ester.
Step 3: Deprotection to this compound
-
Dissolve the pinacol ester in a mixture of tetrahydrofuran (THF) and 1 M HCl.
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the final product.
Applications in Drug Development
This compound is particularly valuable as a building block for Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Diagram: General Mechanism of PROTAC Action
Caption: The catalytic cycle of a PROTAC leading to targeted protein degradation.
Role in ROS-Responsive PROTACs
Aryl boronic acids can be incorporated into PROTACs to create conditionally active molecules that are triggered by reactive oxygen species (ROS).[2] Tumor cells often exhibit higher levels of ROS compared to healthy cells. This differential can be exploited for targeted drug delivery.
In a ROS-responsive PROTAC, the boronic acid moiety can act as a "cage" or a cleavable linker. In the presence of high ROS levels, such as hydrogen peroxide (H2O2), the boronic acid is oxidized to a phenol. This transformation can trigger a self-immolative cascade that releases the active PROTAC, leading to targeted protein degradation specifically in the tumor microenvironment. This approach enhances the therapeutic window and reduces off-target toxicity.[2]
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data from similar phenylboronic acid derivatives suggest the following precautions:
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[3]
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[3]
-
IF ON SKIN: Wash with plenty of soap and water.
-
Store in a well-ventilated place. Keep container tightly closed.
-
It is recommended to handle this compound in a chemical fume hood with appropriate personal protective equipment (PPE).
Conclusion
This compound is a highly functionalized building block with significant potential in modern drug discovery. Its versatile boronic acid moiety allows for its incorporation into complex molecular architectures through robust cross-coupling reactions. Its most promising application lies in the development of next-generation therapeutics, such as conditionally activated PROTACs, which offer the potential for highly targeted and effective treatments for diseases like cancer. As research in targeted protein degradation continues to advance, the demand for sophisticated and precisely engineered building blocks like this compound is expected to grow.
References
An In-Depth Technical Guide to the Stability and Storage of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid
This guide provides a comprehensive overview of the critical stability and storage considerations for (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid, a key building block in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and process development scientists, this document synthesizes fundamental principles of boronic acid chemistry with actionable, field-proven protocols to ensure the integrity and performance of this vital reagent.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is an indispensable reagent in modern synthetic organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structural motifs—a fluorinated phenyl ring and a propylcarbamoyl group—are frequently incorporated into pharmacologically active molecules to modulate properties like metabolic stability, target binding affinity, and pharmacokinetic profiles. The boronic acid functional group serves as a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
Given its central role in the synthesis of high-value pharmaceutical intermediates and active pharmaceutical ingredients (APIs), a thorough understanding of the stability and optimal storage conditions for this compound is paramount. Degradation of the boronic acid can lead to diminished reaction yields, the formation of difficult-to-remove impurities, and ultimately, compromised purity of the final product. This guide will elucidate the primary degradation pathways and provide a robust framework for its proper handling and stability assessment.
Chemical Stability Profile
The stability of this compound is influenced by several factors, including temperature, moisture, light, pH, and the presence of oxidizing agents. Two principal degradation pathways are of concern for arylboronic acids: protodeboronation and oxidation .
Protodeboronation: The Cleavage of the Carbon-Boron Bond
Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding arene (3-fluoro-N-propylbenzamide) and boric acid.[1] This undesired side reaction can be catalyzed by both acids and bases.[1][2]
Mechanism of Protodeboronation:
-
Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction is initiated by the protonation of one of the hydroxyl groups on the boronic acid, followed by the departure of a water molecule to form a borinic acid cation. This cation is then susceptible to nucleophilic attack by water, leading to the cleavage of the C-B bond.
-
Base-Catalyzed Protodeboronation: In the presence of a base, the boronic acid is converted to its more reactive boronate form ([ArB(OH)₃]⁻).[3][4] The mechanism can then proceed through different pathways, including a concerted ipso-protonation/C-B cleavage or, for highly electron-deficient systems, the liberation of a transient aryl anion.[3][4]
Influence of Substituents: The electronic nature of the substituents on the aromatic ring significantly impacts the rate of protodeboronation.
-
Fluorine Substituent: The fluorine atom at the 3-position is an electron-withdrawing group. Electron-withdrawing groups can increase the Lewis acidity of the boron atom, which can influence the equilibrium between the boronic acid and the boronate species.[5] For highly electron-deficient arylboronic acids, the rate of base-catalyzed protodeboronation can be significantly accelerated.[3][6]
-
Propylcarbamoyl Substituent: The propylcarbamoyl group at the 4-position has both inductive and resonance effects that can influence the electron density of the aromatic ring and, consequently, the stability of the C-B bond.
Oxidation: Conversion to the Corresponding Phenol
Arylboronic acids are susceptible to oxidation, which converts the boronic acid functional group into a hydroxyl group, yielding the corresponding phenol (2-fluoro-4-(propylcarbamoyl)phenol). This degradation is often mediated by atmospheric oxygen, peroxides, or other oxidizing agents.[7][8][9]
Mechanism of Oxidation: The mechanism of aerobic oxidation can be complex and may involve radical pathways. A simplified plausible pathway involves the nucleophilic attack of an N-oxide (or similar oxidant) on the boronic acid, followed by rearrangement of the aryl group from boron to oxygen, and subsequent hydrolysis to release the phenol.[7]
Recommended Storage and Handling Conditions
To mitigate the degradation of this compound and ensure its long-term stability, the following storage and handling conditions are recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Low temperatures significantly reduce the rates of both protodeboronation and oxidation. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidative degradation and hydrolysis. |
| Moisture | Dry, desiccated environment | Boronic acids are hygroscopic and can absorb moisture from the air, which can facilitate protodeboronation. |
| Light | Protect from light (amber vial) | While not as critical as temperature and atmosphere, prolonged exposure to light, especially UV light, can potentially initiate radical-mediated degradation pathways. |
| Container | Tightly sealed, appropriate container material | Prevents ingress of air and moisture. Glass or chemically resistant plastic containers are suitable. |
Experimental Protocols for Stability Assessment
A forced degradation study is a crucial experiment to identify the potential degradation products and establish the stability-indicating nature of an analytical method.[10][11]
Forced Degradation Study Protocol
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and develop a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60°C for a defined period.
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. If no degradation is observed after 24 hours at room temperature, repeat with 1 M NaOH and/or heat at 60°C for a defined period.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. If no degradation is observed after 24 hours at room temperature, repeat with 30% H₂O₂.
-
Thermal Degradation: Store a solid sample of the compound at an elevated temperature (e.g., 80°C) for a defined period. Also, heat a solution of the compound at 60-80°C.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to a photostability chamber with a controlled light source (ICH Q1B conditions).
-
-
Sample Neutralization and Dilution: After the desired stress period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all stressed samples to a suitable concentration for HPLC analysis.
-
Control Samples: Prepare and analyze unstressed control samples (both solid and in solution) at each time point.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact this compound from its process impurities and degradation products.[12][13]
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV or photodiode array (PDA) detector. |
| Column | A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[14] |
| Mobile Phase | A gradient of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is commonly used.[15][16] |
| Flow Rate | Typically 1.0 mL/min. |
| Detection | UV detection at a wavelength where the analyte and potential impurities have significant absorbance (a PDA detector is recommended for method development to assess peak purity). |
| Column Temperature | Controlled at a constant temperature (e.g., 30°C) to ensure reproducible retention times. |
| Injection Volume | 10 µL. |
| Sample Diluent | A mixture of acetonitrile and water is often a suitable diluent. |
Method Development Strategy:
-
Initial Screening: Analyze the unstressed and stressed samples using a generic gradient method (e.g., 5% to 95% acetonitrile over 20 minutes).
-
Method Optimization: Adjust the gradient slope, mobile phase composition (including the type and concentration of the acid modifier), and column temperature to achieve optimal separation of the parent compound from all degradation peaks.
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[14]
Conclusion
The chemical integrity of this compound is critical for its successful application in pharmaceutical synthesis. By understanding its primary degradation pathways—protodeboronation and oxidation—and implementing the recommended storage and handling procedures, researchers can significantly enhance the shelf-life and reliability of this important reagent. The implementation of forced degradation studies and the development of a validated stability-indicating HPLC method are essential components of a robust quality control strategy, ensuring the purity and performance of this compound in the synthesis of next-generation therapeutics.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Aerobic oxidative C–B bond cleavage of arylboronic acids mediated by methylhydrazines | Semantic Scholar [semanticscholar.org]
- 9. Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation [mdpi.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. ijpsr.com [ijpsr.com]
- 14. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam | PLOS One [journals.plos.org]
- 15. waters.com [waters.com]
- 16. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Solubility of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid, a key building block in contemporary drug discovery and development. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes information on its physicochemical properties, predicts its solubility in a range of common organic solvents based on established principles of physical organic chemistry, and provides detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this important synthetic intermediate.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of successful drug development. It influences a multitude of critical parameters, including reaction kinetics, purification efficiency, formulation strategies, and ultimately, bioavailability. This compound is a versatile reagent frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex molecular architectures. A thorough understanding of its solubility profile in various organic solvents is therefore paramount for optimizing synthetic routes and ensuring the production of high-quality pharmaceutical candidates.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility. These properties dictate the intermolecular forces at play between the solute and solvent molecules.
| Property | Value | Source |
| Molecular Formula | C10H13BFNO3 | [1][2] |
| Molecular Weight | 225.03 g/mol | [1][2] |
| CAS Number | 874289-15-3 | [1][2] |
The structure of this compound reveals several key functional groups that govern its solubility:
-
Boronic Acid Group (-B(OH)2): This polar, acidic moiety is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic and aprotic solvents.[3]
-
Amide Group (-C(O)NH-): The amide linkage is also polar and can participate in hydrogen bonding, further enhancing solubility in polar environments.
-
Fluoro Group (-F): The electronegative fluorine atom can increase the acidity of the boronic acid group, which can influence its interaction with solvents.[4] It also contributes to the molecule's overall polarity.
-
Propyl Group (-CH2CH2CH3) and Phenyl Ring: These nonpolar hydrocarbon components contribute to the molecule's lipophilicity, favoring solubility in less polar organic solvents.
The interplay of these functional groups results in an amphiphilic molecule with the potential for a nuanced solubility profile across a spectrum of organic solvents.
Predicted Solubility Profile
Based on the "like dissolves like" principle and the known solubility of structurally similar compounds like phenylboronic acid, a qualitative solubility profile for this compound can be predicted. Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[5][6][7][8]
The presence of the polar N-propylcarbamoyl group is expected to enhance solubility in polar solvents compared to unsubstituted phenylboronic acid. The fluoro group, through its electron-withdrawing nature, increases the Lewis acidity of the boron center, which may further influence interactions with Lewis basic solvents.[4]
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol | High | The boronic acid and amide groups can form strong hydrogen bonds with the hydroxyl groups of the alcohols. |
| Polar Aprotic Solvents | Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents can act as hydrogen bond acceptors for the boronic acid and amide protons. The overall polarity of the solute aligns well with these solvents. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can engage in dipole-dipole interactions. Chloroform can also act as a weak hydrogen bond donor. |
| Ester Solvents | Ethyl Acetate | Moderate to Low | Ethyl acetate has intermediate polarity and can act as a hydrogen bond acceptor. |
| Nonpolar Solvents | Hexanes, Toluene | Low to Insoluble | The nonpolar nature of these solvents is a poor match for the polar functional groups of the molecule, leading to weak solute-solvent interactions. |
Experimental Determination of Solubility
While predictions provide a useful starting point, empirical determination of solubility is crucial for process development and optimization. The following section details two robust, commonly employed methods for quantifying the solubility of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This equilibrium method provides the most accurate measure of a compound's intrinsic solubility in a given solvent.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is critical to ensure saturation.
-
Equilibration: Seal the vials tightly and agitate them at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Cease agitation and allow the excess solid to settle. Alternatively, centrifuge the vials to expedite phase separation.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.
-
Quantification: Prepare a series of calibration standards of the compound in the respective solvent. Analyze both the standards and the saturated supernatant samples using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Construct a calibration curve from the analysis of the standards. Use the regression equation to determine the concentration of this compound in the saturated supernatant, which represents its thermodynamic solubility.
Kinetic Solubility Determination (High-Throughput Method)
This method is often used in early-stage drug discovery for rapid assessment of solubility and involves the addition of a concentrated stock solution of the compound in a universal solvent (like DMSO) to the aqueous or organic solvent of interest.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to generate a range of concentrations.
-
Addition to Test Solvent: In a separate 96-well plate, add a fixed volume of the desired organic solvent to each well.
-
Compound Addition: Transfer a small, fixed volume from each well of the DMSO dilution plate to the corresponding wells of the solvent-containing plate.
-
Precipitation Detection: Allow the plate to equilibrate for a set period (e.g., 1-2 hours). The formation of a precipitate indicates that the solubility limit has been exceeded. This can be detected visually or, more quantitatively, using nephelometry or UV-Vis spectroscopy to measure turbidity.
Factors Influencing Solubility: A Deeper Dive
The Challenge of Boroxine Formation
A significant consideration when working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[5] This equilibrium is influenced by the solvent, temperature, and the presence of water. Boroxines generally exhibit different solubility profiles compared to their corresponding boronic acids, which can lead to variability in experimental results. To minimize boroxine formation, it is crucial to use anhydrous solvents and handle the compound under an inert atmosphere where possible.
Caption: Reversible equilibrium between a boronic acid and its corresponding boroxine.
Intramolecular Hydrogen Bonding
The potential for intramolecular hydrogen bonding between the amide N-H and the fluorine atom or one of the boronic acid hydroxyl groups can impact the molecule's conformation and its interactions with solvent molecules. If a strong intramolecular hydrogen bond is formed, it can reduce the availability of these functional groups for intermolecular hydrogen bonding with the solvent, potentially decreasing solubility in highly polar, protic solvents.
Conclusion
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. benchchem.com [benchchem.com]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Synthetic Utility of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic Acid: A Technical Guide for Advanced Organic Synthesis and Drug Discovery
Introduction: A Multifaceted Building Block for Modern Chemistry
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid, identified by its CAS number 874289-15-3, has emerged as a particularly valuable reagent for researchers and drug development professionals.[1][2][3][4] Its unique trifunctional nature—a boronic acid for versatile coupling, a fluorine atom for metabolic and electronic modulation, and an amide moiety for directed interactions and solubility enhancement—positions it as a strategic component in the synthesis of high-value compounds, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[3][5][6]
This technical guide provides an in-depth exploration of the potential applications of this compound. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings and strategic considerations that empower chemists to leverage this reagent's full potential. The protocols and insights presented herein are designed to be a self-validating system, grounded in established chemical principles and tailored for practical application in a research and development setting.
Molecular Attributes and Strategic Advantages
The efficacy of this compound in sophisticated synthetic campaigns can be attributed to the synergistic interplay of its constituent functional groups.
| Property | Value | Source |
| CAS Number | 874289-15-3 | [1][2][3][4] |
| Molecular Formula | C10H13BFNO3 | [1] |
| Molecular Weight | 225.03 g/mol | [1] |
| Purity | Typically ≥98% |
The boronic acid group is the cornerstone of its reactivity, serving as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds and copper-catalyzed Chan-Lam couplings for carbon-heteroatom bond formation.[7][8] The fluorine atom , positioned meta to the boronic acid, exerts a significant electron-withdrawing effect. This can modulate the reactivity of the boronic acid and, more importantly, imbue the final product with desirable pharmaceutical properties such as enhanced metabolic stability, improved bioavailability, and altered binding affinities. The N-propylcarbamoyl group provides a site for hydrogen bonding, which can be crucial for target engagement in medicinal chemistry. It also enhances solubility and can be used as a synthetic handle for further functionalization.
Caption: Structure of this compound.
Core Application I: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[8] For this compound, this reaction is the primary route to constructing complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[9]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of the electron-withdrawing fluorine atom can influence the rate of transmetalation, a step that is often rate-limiting. The choice of base is critical to activate the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[7]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Field-Proven Protocol: Synthesis of a Biaryl PROTAC Precursor
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide, a common step in the synthesis of PROTACs.
Materials and Reagents:
-
This compound (1.2 equiv.)
-
Heteroaryl bromide (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the heteroaryl bromide, this compound, Pd(dppf)Cl₂, and Na₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Core Application II: Chan-Lam Coupling for C-N Bond Formation
The Chan-Lam coupling provides a powerful and complementary approach to the Suzuki-Miyaura reaction, enabling the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds.[1][4] This copper-catalyzed reaction is often conducted under milder conditions and can be tolerant of air, making it an attractive method for late-stage functionalization.[2][4] For this compound, this reaction is instrumental in coupling with amines and N-heterocycles, a key step in constructing the linker-E3 ligase ligand portion of many PROTACs.[3][5]
Mechanistic Insights
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction.[4] It is generally accepted to proceed through a Cu(II) or Cu(III) intermediate. The reaction involves the coordination of the amine and the boronic acid to the copper center, followed by a reductive elimination to form the C-N bond and a Cu(I) species, which is then reoxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle.[1]
Caption: A typical workflow for a Chan-Lam C-N coupling experiment.
Exemplary Protocol: Synthesis of an N-Aryl Heterocycle
This protocol outlines a general procedure for the Chan-Lam coupling of this compound with a generic N-heterocycle.
Materials and Reagents:
-
This compound (1.5 equiv.)
-
N-Heterocycle (e.g., imidazole, pyrazole) (1.0 equiv.)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 - 2.0 equiv.)
-
Pyridine (2.0 equiv.)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
4 Å Molecular sieves (optional, for anhydrous conditions)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the N-heterocycle, this compound, and copper(II) acetate. If using, add activated 4 Å molecular sieves.
-
Solvent and Base Addition: Add the solvent (DCM or MeOH) followed by pyridine.
-
Reaction Conditions: Stir the resulting mixture vigorously at room temperature. The reaction is typically open to the atmosphere, as oxygen serves as the terminal oxidant.
-
Reaction Monitoring: Monitor the reaction for the consumption of the starting material using TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the copper salts, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired N-arylated product.
Conclusion: An Enabling Reagent for Future Discoveries
This compound is more than just a chemical intermediate; it is a strategically designed tool that empowers chemists to construct complex molecules with precision and efficiency. Its primary applications in Suzuki-Miyaura and Chan-Lam couplings provide reliable and versatile pathways to biaryl and N-aryl structures that are central to the development of new therapeutics, particularly in the innovative field of targeted protein degradation. By understanding the mechanistic nuances and applying the robust protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively integrate this powerful building block into their synthetic programs, accelerating the pace of discovery and innovation.
References
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
An In-depth Technical Guide to (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid, a fluorinated N-acylphenylboronic acid of interest to researchers in drug discovery and medicinal chemistry. While direct literature on this specific molecule is sparse, this document synthesizes established principles of boronic acid chemistry, the role of fluorine in drug design, and data from analogous structures to present a robust framework for its synthesis, characterization, and potential applications.
Strategic Importance in Medicinal Chemistry
Boronic acids are a cornerstone of modern drug discovery, most famously for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond their synthetic utility, the boronic acid moiety itself is a key pharmacophore in a number of approved drugs, acting as a reversible covalent inhibitor of serine proteases.[2] The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3][4] this compound merges these key features: a reactive boronic acid, a stabilizing fluoro group, and an N-propylcarbamoyl side chain that can be tailored for specific biological targets.
Key Structural Features and Their Implications:
-
Phenylboronic Acid Core: Enables participation in palladium-catalyzed cross-coupling reactions for the synthesis of complex biaryl structures. The boron atom can also act as a Lewis acid, interacting with biological nucleophiles.
-
Ortho-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center, which can influence its reactivity and binding to biological targets.[5][6] The C-F bond can also enhance metabolic stability.
-
N-Propylcarbamoyl Group: This side chain provides a handle for modulating solubility and establishing specific interactions, such as hydrogen bonds, within a protein binding pocket. Its presence suggests potential applications as an enzyme inhibitor.
Proposed Synthesis and Characterization
A robust and scalable synthesis is critical for the exploration of any new chemical entity. The following multi-step synthesis for this compound is proposed based on well-established chemical transformations.
Synthetic Workflow
The proposed synthesis begins with the commercially available 4-bromo-2-fluorobenzoic acid.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Bromo-2-fluoro-N-propylbenzamide (Intermediate)
This step involves the formation of an amide bond between 4-bromo-2-fluorobenzoic acid and propylamine. Standard peptide coupling reagents can be employed for this transformation. A procedure analogous to the synthesis of similar N-substituted benzamides can be followed.[7][8][9][10]
-
To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., N,N-dimethylformamide or dichloromethane) at room temperature, add a peptide coupling agent such as HATU (1.1 eq) and an amine base like N,N-diisopropylethylamine (2.0 eq).
-
Stir the mixture for 10-15 minutes to activate the carboxylic acid.
-
Add propylamine (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-bromo-2-fluoro-N-propylbenzamide.
Step 2: Synthesis of this compound (Final Product)
This final step is a palladium-catalyzed Miyaura borylation, which converts the aryl bromide to the corresponding boronic acid pinacol ester, followed by hydrolysis.[11]
-
In a reaction vessel, combine 4-bromo-2-fluoro-N-propylbenzamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (3.0 eq).
-
Add an anhydrous, degassed solvent such as dioxane or toluene.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100 °C for 12-24 hours, monitoring by LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting crude pinacol ester can be hydrolyzed directly.
-
Dissolve the crude ester in a solvent mixture like THF/water and add an acid (e.g., 2 M HCl) or a base followed by acid workup to hydrolyze the pinacol ester to the boronic acid.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound.
-
Further purification can be achieved by recrystallization or chromatography.
Characterization Workflow
A thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Caption: Standard workflow for the characterization of the title compound.
-
NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are crucial for structural confirmation. The ¹⁹F NMR will show a characteristic signal for the fluorine atom, and the ¹¹B NMR will confirm the presence of the boronic acid.[12][13]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will determine the exact mass of the compound, confirming its elemental composition.
-
HPLC: High-performance liquid chromatography is used to assess the purity of the final product.
-
X-ray Crystallography: Single-crystal X-ray diffraction can provide unambiguous structural confirmation and insights into the solid-state packing and intermolecular interactions.[14][15][16][17]
Potential Applications in Drug Discovery and Chemical Biology
The unique combination of a fluorinated phenylboronic acid and an N-acyl side chain positions this molecule as a versatile scaffold for several applications.
Proteasome Inhibitors
The proteasome is a multi-catalytic protease complex that is a key regulator of intracellular protein degradation and a validated target in oncology.[2][18] Boronic acids, most notably the FDA-approved drug Bortezomib, are potent proteasome inhibitors.[19] They act by forming a reversible covalent bond between the boron atom and the hydroxyl group of the active site threonine residue in the proteasome's catalytic subunits.[2][20]
The structure of this compound is analogous to non-peptidic boronic acid derivatives that have been explored as proteasome inhibitors.[21] The N-propylcarbamoyl side chain can mimic a peptide residue and form hydrogen bonds within the proteasome's active site, while the fluorophenylboronic acid moiety serves as the "warhead."
Caption: Proposed mechanism of action as a proteasome inhibitor.
Building Block for PROTACs
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[22] Boronic acid-containing molecules have been used as "caged" or responsive elements in PROTAC design.[23] The reactivity of the boronic acid can be exploited to create PROTACs that are activated under specific conditions, such as the high levels of reactive oxygen species found in some cancer cells.
Fluorescent Sensors for Biological Imaging
Boronic acids are known to reversibly bind to 1,2- and 1,3-diols, such as those found in saccharides and glycoproteins.[24][25][26] This property has been widely exploited to create fluorescent sensors for detecting and imaging these biomolecules. By conjugating this compound to a fluorophore, it could potentially be developed into a sensor for specific glycans or glycoproteins that are overexpressed on the surface of cancer cells.[27] The ortho-fluoro substituent can enhance the acidity of the boronic acid, enabling it to bind diols at physiological pH.[28]
Reactivity Profile: The Suzuki-Miyaura Coupling
A primary application of phenylboronic acids in synthesis is the Suzuki-Miyaura cross-coupling reaction.[29][30] This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide. The reactivity of this compound in this reaction will be influenced by both electronic and steric factors.
-
Electronic Effects: The ortho-fluoro and meta-carbamoyl groups are both electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and potentially slow the transmetalation step in the catalytic cycle. However, specialized conditions have been developed for the coupling of electron-deficient boronic acids.[31][32]
-
Steric Effects: The ortho-fluoro group is relatively small and is not expected to significantly hinder the approach of the palladium catalyst. The N-propylcarbamoyl group is further from the reaction center and should have minimal steric impact.
Generalized Protocol for Suzuki-Miyaura Coupling
-
In a reaction flask, combine this compound (1.2 eq), the desired aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add a mixture of solvents, such as toluene/ethanol/water.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to reflux (80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Safety and Handling
Substituted phenylboronic acids should be handled with appropriate care in a laboratory setting.[33][34][35][36]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. Some boronic acids are sensitive to air and moisture.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical scaffold. By leveraging established synthetic methodologies, this compound can be readily prepared and characterized. Its structural features suggest significant potential as a proteasome inhibitor, a component of targeted protein degraders, or a recognition element in biological sensors. The insights and protocols provided in this guide are intended to empower researchers to explore the full potential of this and related molecules in the ongoing quest for new therapeutic agents and research tools. Further studies are warranted to validate the proposed synthetic routes and to experimentally evaluate the biological activities of this compound.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. N-(4-bromo-2-fluorophenyl)-4-fluorobenzamide synthesis - chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rational design of proteasome inhibitors based on the structure of the endogenous inhibitor PI31/Fub1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors. | Semantic Scholar [semanticscholar.org]
- 22. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. spiedigitallibrary.org [spiedigitallibrary.org]
- 26. mdpi.com [mdpi.com]
- 27. A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. organic-synthesis.com [organic-synthesis.com]
- 30. m.youtube.com [m.youtube.com]
- 31. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1 | Benchchem [benchchem.com]
- 32. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. fishersci.com [fishersci.com]
- 34. sds.chemdox.com [sds.chemdox.com]
- 35. WERCS Studio - Application Error [assets.thermofisher.com]
- 36. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling Using (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its power lies in the efficient and versatile construction of carbon-carbon bonds, most notably for the synthesis of biaryl and heteroaryl structures, which are privileged motifs in a vast array of bioactive molecules.[2][4] The reaction's tolerance of a wide range of functional groups, coupled with the use of generally stable and less toxic organoboron reagents, makes it an indispensable tool for medicinal chemists.[2][5]
This application note provides a detailed guide to employing a specific, functionalized building block, (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid , in Suzuki-Miyaura coupling reactions. The presence of both an electron-withdrawing fluorine atom and a hydrogen-bond-donating amide group on the boronic acid presents unique considerations for reaction optimization. This guide will delve into the mechanistic underpinnings of the reaction, provide a robust and tested protocol, and offer insights into troubleshooting and optimization strategies to empower researchers in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1][6] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a Pd(0) complex. This step forms a Pd(II) species.[6][7] The reactivity of the halide is generally I > Br > Cl.[4]
-
Transmetalation: This is a crucial step where the organic group from the organoboron reagent is transferred to the palladium(II) complex.[1][6] The presence of a base is essential for this step.[2][8][9] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which then facilitates the transfer of the aryl group to the palladium center.[10][11]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different aryl halides.
Materials and Reagents
| Reagent | CAS Number | Supplier (Example) |
| This compound | 874219-59-9 | Sigma-Aldrich |
| Aryl Bromide | Varies | Combi-Blocks |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Fisher Scientific |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | Acros Organics |
| Deionized Water | 7732-18-5 | N/A |
| Ethyl Acetate | 141-78-6 | VWR |
| Brine | N/A | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | J.T. Baker |
Reaction Setup and Procedure
Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.[12]
-
Reaction Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents).
-
Addition of Reactants: Add the aryl bromide (1.0 equivalent) and potassium carbonate (2.0 equivalents).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equivalents).
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of aryl bromide).
-
Degassing: Seal the reaction vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Figure 2. Experimental Workflow for Suzuki-Miyaura Coupling.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following table provides guidance on common issues and potential solutions.
| Issue | Potential Cause | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst, insufficient degassing, decomposition of boronic acid.[12] | Ensure the catalyst is fresh and handled under an inert atmosphere. Thoroughly degas the solvent and reaction mixture. Consider using a more stable boronic ester (e.g., a pinacol ester).[6] |
| Homocoupling of Boronic Acid | Presence of oxygen, inappropriate base or solvent.[12] | Rigorously exclude oxygen from the reaction. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., THF, DMF).[11] |
| Protodeboronation | The C-B bond is cleaved by a proton source before transmetalation. This is more common with electron-deficient boronic acids. | Use a stronger, non-aqueous base (e.g., KOt-Bu) or a fluoride source (e.g., KF, CsF).[9][13] Consider using a different solvent system that is less protic. |
| Reaction Stalls | Catalyst deactivation, poor solubility of reactants. | Add a fresh portion of the catalyst. Try a different ligand that is more robust or provides better solubility (e.g., bulky, electron-rich phosphine ligands).[14] Increase the reaction temperature. |
Advanced Considerations for this compound
The specific structure of this boronic acid warrants special attention:
-
Electron-Deficient Ring: The fluorine atom deactivates the aromatic ring, which can sometimes slow down the transmetalation step.[15] The use of more electron-rich phosphine ligands on the palladium catalyst can help to accelerate this step.[14]
-
Amide Functionality: The amide group is generally stable under Suzuki-Miyaura conditions. However, it can potentially coordinate to the palladium center, which may influence the reaction kinetics. The use of a suitable base and solvent system is crucial to minimize any undesired interactions.
-
Steric Hindrance: If the coupling partner is sterically hindered, a more active catalyst system may be required. This could involve using bulky N-heterocyclic carbene (NHC) ligands or biarylphosphine ligands.[16][17][18]
By understanding the nuances of the Suzuki-Miyaura coupling and the specific characteristics of the chosen reagents, researchers can effectively troubleshoot and optimize their reactions to achieve high yields of the desired products, thereby accelerating the drug discovery and development process.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. news-medical.net [news-medical.net]
- 3. Boron Suzuki Coupling | Borates Today [borates.today]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Optimizing Suzuki-Miyaura Cross-Coupling Reactions for the Synthesis of Novel Biaryl Compounds Using (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic Acid
Introduction: The Suzuki-Miyaura Reaction in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4][5][6][7][8] The reaction's mild conditions, the commercial availability and low toxicity of boronic acids, and its broad applicability have cemented its status as a preferred method for constructing biaryl and substituted aromatic structures, which are common motifs in drug candidates.[3][9]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on optimizing the Suzuki-Miyaura reaction with a specific, electronically complex substrate: (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid . The presence of both an electron-withdrawing fluorine atom and an amide functionality introduces unique challenges that require careful consideration of the catalyst, base, and other reaction parameters to achieve high yields and purity.
Understanding the Catalytic Cycle: A Foundation for Optimization
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][10][11]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step.[2][3]
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium(II) complex. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[10][12][13]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[10][11]
Critical Parameters for Success with this compound
The electronic nature of this compound, characterized by the electron-withdrawing fluorine and the potentially coordinating amide group, necessitates a carefully tailored approach to reaction optimization.
The Catalyst System: Palladium Precatalyst and Ligand Selection
The choice of the palladium source and the supporting ligand is the most critical factor for a successful coupling. While standard catalysts like Pd(PPh₃)₄ can be effective in some cases, challenging substrates often require more sophisticated systems.[14][15]
-
Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various palladium(II) chloride complexes.[14][16] These are typically reduced in situ to the active Pd(0) species.
-
Ligands: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-deficient or sterically hindered substrates, bulky and electron-rich phosphine ligands are often superior.[17][18][19][20] These ligands facilitate both the oxidative addition and reductive elimination steps.[17]
Recommended Ligand Classes for this Application:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are excellent choices for coupling challenging substrates due to their steric bulk and electron-donating properties.[15][17][21]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have demonstrated high efficacy in Suzuki couplings, particularly with sterically demanding substrates.[12][15]
The Role and Selection of the Base
The base plays a multifaceted role in the Suzuki reaction. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate anion that facilitates transmetalation.[1][12][13][21] The choice of base can significantly impact reaction rate, yield, and the prevalence of side reactions like protodeboronation.[19][21]
Base Selection Strategy:
-
Inorganic Bases:
-
Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃): These are common, effective, and economical choices for a wide range of Suzuki couplings.[22]
-
Potassium Phosphate (K₃PO₄): Often a superior choice for sensitive or sterically hindered substrates, as it is a moderately strong base that can minimize side reactions.[15][21]
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive option, often used for particularly challenging couplings.[15]
-
-
Organic Bases: Triethylamine (TEA) and other organic amines are generally less effective for Suzuki reactions.[21]
For this compound, starting with a moderately strong inorganic base like K₃PO₄ is recommended to balance reactivity with the potential for base-mediated side reactions.
Solvent System
The choice of solvent influences the solubility of the reagents and the reaction kinetics. A mixture of an organic solvent and water is often employed.
-
Common Solvents: Dioxane, tetrahydrofuran (THF), toluene, and dimethylformamide (DMF) are frequently used.[21][23]
-
Aqueous Conditions: The presence of water is often necessary for the dissolution of the inorganic base and can facilitate the transmetalation step.[16]
A 2:1 to 4:1 mixture of an organic solvent (e.g., dioxane or THF) and water is a good starting point. Anhydrous conditions can be explored, especially if protodeboronation becomes a significant issue.[24]
Experimental Protocols and Optimization Workflow
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization will likely be necessary to achieve the best results for a specific coupling partner.
Figure 2: A logical workflow for the optimization of the Suzuki-Miyaura reaction.
Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide
This protocol is a robust starting point for coupling with aryl bromides, which are generally more reactive than aryl chlorides.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-10 mol%)
-
Anhydrous, powdered Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed Dioxane
-
Degassed Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed dioxane and water (e.g., 4:1 ratio) via syringe.
-
Seal the flask and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure for More Challenging Couplings (e.g., with Aryl Chlorides)
Aryl chlorides are less reactive than aryl bromides and often require a more active catalyst system and potentially higher temperatures.
Materials:
-
This compound (1.5 equiv)
-
Aryl Chloride (1.0 equiv)
-
Pd₂(dba)₃ (2-5 mol%)
-
XPhos (4-10 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Dioxane/Water (e.g., 2:1 ratio)
Procedure:
-
Follow the setup procedure as described in Protocol 1, using the reagents listed above.
-
Heat the reaction mixture to a higher temperature (e.g., 100-120 °C).
-
Monitor the reaction closely, as longer reaction times may be required.
-
Follow the workup and purification steps as outlined in Protocol 1.
Data Summary and Comparison of Conditions
The following table summarizes typical starting conditions and expected outcomes for the Suzuki-Miyaura coupling. These are generalized and should be adapted for the specific substrates being used.
| Parameter | Condition A (Standard) | Condition B (Challenging Substrates) | Rationale |
| Aryl Halide | Aryl Bromide/Iodide | Aryl Chloride/Triflate | Aryl chlorides and triflates are less reactive and require more forcing conditions.[16] |
| Catalyst | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / XPhos | Buchwald ligands like XPhos are more effective for less reactive aryl chlorides.[17][25] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | K₃PO₄ is often superior for sensitive and challenging substrates.[15][21] |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (2:1) | Dioxane can be a better solvent for some substrates and allows for higher reaction temperatures. |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures are often needed to drive the reaction to completion with less reactive partners. |
| Expected Yield | Good to Excellent | Moderate to Good | Yields will be highly substrate-dependent. |
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, switching to a more active ligand (e.g., from SPhos to XPhos), or using a stronger base like Cs₂CO₃.[15] Also, ensure that all reagents and solvents are of high purity and appropriately degassed.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be a significant issue, especially with electron-deficient boronic acids.[19][20] To mitigate this, consider using a milder base (like KF), lower reaction temperatures, or anhydrous conditions.[12] Using the boronic ester derivative may also improve stability.[26]
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur.[23] This is often a result of oxygen in the reaction mixture. Thoroughly degassing all solvents and maintaining an inert atmosphere is crucial.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex biaryl compounds, which are of significant interest in drug discovery and development.[5][8] By carefully selecting the catalyst, ligand, and base, and by systematically optimizing the reaction conditions, high yields of the desired products can be achieved even with challenging substrates like this compound. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 5. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Boron Suzuki Coupling | Borates Today [borates.today]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Yoneda Labs [yonedalabs.com]
- 24. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis of Advanced PARP Inhibitors Using (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid
Abstract
Poly(ADP-ribose) polymerase (PARP) inhibitors represent a pivotal class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms like BRCA1/2 mutations.[1][2][3] The synthesis of these complex molecules relies on robust and efficient chemical strategies. This guide provides an in-depth examination of the use of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid as a critical building block in the synthesis of potent PARP inhibitors, with a focus on producing precursors for molecules like Talazoparib.[4][5] We will explore the rationale behind its molecular design, provide detailed, field-tested protocols for its application in Suzuki-Miyaura cross-coupling reactions, and outline methods for the characterization of the resulting products.
Introduction: The Significance of PARP Inhibition and Synthetic Strategy
The "Synthetic Lethality" Paradigm
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks.[6][7] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is defective. The inhibition of PARP in these cells creates a state of "synthetic lethality": the accumulation of unrepaired single-strand breaks leads to double-strand breaks during replication, which cannot be fixed by the faulty HR pathway, ultimately resulting in selective cancer cell death.[2][8]
Several PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, have been approved for clinical use.[8][9] Talazoparib (BMN-673) is distinguished by its exceptional potency, not only inhibiting PARP's catalytic activity but also trapping the PARP enzyme on DNA, which is a highly cytotoxic event.[4][5]
The Role of this compound
The construction of biaryl and heteroaryl-aryl scaffolds is central to the structure of most PARP inhibitors. The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for this purpose, offering mild conditions and high functional group tolerance.[10][11][12]
This compound (CAS: 874289-15-3) is a highly specialized building block designed for this role. Its utility stems from three key structural features:
-
Boronic Acid Moiety : This is the reactive group that participates in the palladium-catalyzed transmetalation step of the Suzuki-Miyaura cycle, enabling the formation of a new carbon-carbon bond.[13]
-
Fluorine Atom : The strategic placement of a fluorine atom can significantly enhance a drug's properties by improving metabolic stability, increasing binding affinity to the target protein, and modulating lipophilicity for better bioavailability.[14][15]
-
Propylcarbamoyl Group : This amide-containing side chain is designed to form critical hydrogen bonds and other interactions within the nicotinamide-binding pocket of the PARP enzyme, anchoring the inhibitor to its target.
Caption: Logical relationship between the functional groups of the building block and their roles.
Synthetic Application: Palladium-Catalyzed Suzuki-Miyaura Coupling
The core application of this compound is its reaction with a suitable aryl or heteroaryl halide to form the key biaryl linkage of the PARP inhibitor.
General Reaction Scheme
The reaction couples the boronic acid with a halogenated partner, typically a bromide or iodide, which constitutes the other major fragment of the target inhibitor.
"Reactant_A" [label=<
this compound
"Reactant_B" [label=< Aryl/Heteroaryl Halide (Ar-X) X = Br, I
>];"Product" [label=<
PARP Inhibitor Core Structure
"Plus" [label="+"]; "Arrow" [label="Pd Catalyst, Base\nSolvent, Heat"];
{rank=same; "Reactant_A"; "Plus"; "Reactant_B";}
"Reactant_A" -> "Plus" [style=invis]; "Plus" -> "Reactant_B" [style=invis]; "Reactant_B" -> "Arrow" [style=invis]; "Arrow" -> "Product" [style=invis];
edge [style=solid]; "Reactant_A" -> "Arrow" [style=invis]; "Reactant_B" -> "Arrow"; "Arrow" -> "Product"; }
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol describes a representative procedure for coupling this compound with a generic heteroaryl bromide (Ar-Br) to yield a Talazoparib-like precursor.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | Key building block. |
| Heteroaryl Bromide (Ar-Br) | ≥97% | Commercial | The coupling partner. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercial | A robust catalyst for Suzuki couplings. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial | Base is crucial for the transmetalation step. |
| 1,4-Dioxane | Anhydrous | Commercial | Common solvent for this reaction. |
| Deionized Water | N/A | In-house | Used in the solvent mixture. |
| Ethyl Acetate | ACS Grade | Commercial | For extraction. |
| Saturated Sodium Chloride Solution (Brine) | N/A | In-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Commercial | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Step-by-Step Methodology
1. Reaction Setup:
-
To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl bromide (1.0 eq), this compound (1.2 eq), and anhydrous potassium carbonate (3.0 eq).
-
Scientist's Note: Using a slight excess (1.1-1.5 eq) of the boronic acid can help drive the reaction to completion, compensating for any potential homocoupling or degradation. The base must be anhydrous to avoid unwanted side reactions.
2. Inert Atmosphere & Solvent Addition:
-
Seal the flask with septa and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Scientist's Note: The Pd(0) species, which is the active catalyst, is highly sensitive to oxygen. Failure to maintain an inert atmosphere is a common cause of reaction failure.
-
Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio, e.g., 20 mL dioxane, 5 mL water) via syringe. Stir the mixture for 5 minutes.
-
The solvent mixture is then degassed by bubbling argon through it for 15-20 minutes or by using a freeze-pump-thaw technique (3 cycles).
3. Catalyst Addition and Reaction:
-
To the stirred, degassed slurry, add the Pd(dppf)Cl₂ catalyst (0.03 - 0.05 eq).
-
Scientist's Note: The catalyst loading is critical. Too little may result in an incomplete reaction, while too much can lead to side products and complicates purification.
-
Heat the reaction mixture to 85-95 °C using an oil bath and maintain vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting aryl bromide is consumed (typically 8-16 hours).
4. Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with 50 mL of ethyl acetate and 50 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
The resulting crude solid or oil is purified by flash column chromatography on silica gel.
-
A gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 70%) is typically effective for eluting the product.
-
Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.
Product Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized PARP inhibitor precursor.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Disappearance of the boronic acid -B(OH)₂ protons. Appearance of characteristic signals for the newly formed biaryl system. Confirmation of propyl group signals. |
| ¹³C NMR | Carbon Skeleton Confirmation | Appearance of new quaternary carbon signals at the biaryl linkage. |
| ¹⁹F NMR | Fluorine Incorporation | A singlet or doublet in the expected region for an aryl fluoride, confirming the presence of the fluorine atom. |
| LC-MS | Molecular Weight & Purity | A major peak in the chromatogram corresponding to the product's retention time. The mass spectrum should show the correct [M+H]⁺ ion for the target molecule.[16][17] |
| HPLC | Quantitative Purity Analysis | Determination of product purity (e.g., >98%) by peak area integration.[18][19] |
Conclusion
This compound is a sophisticated and indispensable building block for the modern synthesis of high-potency PARP inhibitors. Its rational design facilitates efficient C-C bond formation via the Suzuki-Miyaura coupling while incorporating key pharmacophoric features necessary for potent enzyme inhibition. The protocols and insights provided herein offer a robust framework for researchers in drug discovery and development to successfully utilize this reagent in the creation of next-generation cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacologic characterization of fluzoparib, a novel poly(ADP‐ribose) polymerase inhibitor undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. BMN 673 synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. mdpi.com [mdpi.com]
- 17. Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic Acid with Aryl Halides
Introduction: The Strategic Importance of Fluorinated Biaryl Amides
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of carbon-carbon bonds under mild conditions with exceptional functional group tolerance.[1][2] This guide focuses on a particularly relevant building block in drug discovery: (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid . The biaryl structures synthesized from this reagent are of high interest to drug development professionals. The strategic placement of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, while the N-propylamide group provides a key hydrogen bond donor and acceptor motif, crucial for molecular recognition at biological targets.
This document serves as a comprehensive technical guide for researchers and scientists, moving beyond a simple recitation of steps to explain the underlying principles and rationale for achieving high-yield, reproducible couplings with this valuable, functionalized boronic acid. We will explore catalyst selection, base and solvent effects, and provide detailed, field-proven protocols for coupling with a range of aryl halides.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is paramount to effective troubleshooting and optimization. The reaction proceeds via a palladium-catalyzed cycle, which can be broken down into three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. The rate of this step is highly dependent on the halide, following the general trend I > Br > OTf >> Cl.[4][5]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This is the crucial step where the base plays its role, activating the boronic acid by converting it into a more nucleophilic boronate species (-B(OH)₃⁻ or an alkoxy equivalent).[2][6]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Key Considerations for this compound
The electronic properties of this specific boronic acid present unique challenges and considerations:
-
Electronic Effects: The ortho-fluoro and meta-carbamoyl groups are electron-withdrawing, which can decrease the nucleophilicity of the boronic acid. This may slow the transmetalation step, potentially requiring more forcing conditions or a stronger base to facilitate boronate formation.[4][7]
-
Protodeboronation: Boronic acids, particularly electron-deficient ones, are susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially in the presence of strong bases and elevated temperatures.[6][7][8] Careful selection of the base and reaction temperature is critical to minimize this major side reaction.
-
Amide Functionality: The amide group is generally well-tolerated. However, it can potentially coordinate to the palladium center, which may influence catalyst activity. This is typically not a major issue with standard catalyst systems.
Optimizing Reaction Parameters: A Causal Approach
Achieving a successful outcome hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent system.
Palladium Catalyst and Ligand Selection
The catalyst system is the heart of the reaction. While many combinations are possible, they can be broadly categorized.
-
For Aryl Iodides and Bromides (High Reactivity): Standard, air-stable Pd(II) precatalysts combined with triphenylphosphine (PPh₃) are often sufficient.
-
Pd(PPh₃)₄ (0.5-3 mol%): A reliable Pd(0) source. It is air-sensitive and should be handled accordingly.
-
PdCl₂(dppf) (1-5 mol%): An excellent, air-stable Pd(II) precatalyst. The dppf ligand provides good stability and activity for a wide range of substrates.
-
Pd(OAc)₂ + PPh₃ (1-3 mol% Pd, 2-4 eq of PPh₃ per Pd): A common and cost-effective combination where the active catalyst is formed in situ.
-
-
For Aryl Chlorides (Low Reactivity): Aryl chlorides are cheaper but their C-Cl bond is much stronger, making oxidative addition the rate-limiting step.[4] This requires more sophisticated, electron-rich, and sterically hindered phosphine ligands (often called Buchwald ligands) to create a more reactive, monoligated Pd(0) species.[6]
-
Catalyst System: A Pd(II) or Pd(0) source like Pd₂(dba)₃ or Pd(OAc)₂ paired with a ligand such as SPhos , XPhos , or RuPhos . These systems exhibit high catalytic turnover and are effective at lower temperatures.
-
The Critical Role of the Base
The base is not merely a pH adjuster; it is a stoichiometric reagent required to activate the boronic acid for transmetalation.[6][7] The choice of base can dramatically influence yield and side-product formation.
-
Potassium Carbonate (K₂CO₃): A moderately strong, inexpensive, and widely used base. It is an excellent starting point for most couplings, particularly with aryl bromides.
-
Potassium Phosphate (K₃PO₄): A stronger, non-nucleophilic base that is often highly effective for challenging couplings, including those with aryl chlorides or sterically hindered partners.[6] Its use can often accelerate slow reactions.
-
Cesium Carbonate (Cs₂CO₃): A very strong and highly effective base due to its high solubility in organic solvents. It is often the base of choice for difficult transformations but is more expensive.[6]
-
Potassium Fluoride (KF): A milder base that can be effective, but its use requires caution as fluoride ions can sometimes accelerate protodeboronation.[4][7]
Solvent Systems
The solvent must be capable of dissolving the organic reagents while being compatible with the aqueous base. It is crucial to degas the solvent thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes) before use to prevent oxygen from deactivating the Pd(0) catalyst.[6]
-
Dioxane / H₂O (e.g., 4:1 or 5:1): A very common and effective solvent system for a broad range of Suzuki couplings.
-
Toluene / H₂O or DMF / H₂O: Alternative systems that can be effective. DMF's high boiling point allows for higher reaction temperatures if required.[9]
-
Ethanol (EtOH): Can be a greener solvent alternative and has been shown to be effective in some systems.[10]
Data Presentation: Recommended Starting Conditions
The following table provides recommended starting points for the coupling of this compound. These should be optimized for each specific aryl halide substrate.
| Parameter | Aryl Iodide / Bromide | Aryl Chloride |
| Aryl Halide | 1.0 mmol (1.0 eq) | 1.0 mmol (1.0 eq) |
| Boronic Acid | 1.2 mmol (1.2 eq) | 1.5 mmol (1.5 eq) |
| Pd Source | PdCl₂(dppf) (0.02 mmol, 2 mol%) | Pd₂(dba)₃ (0.01 mmol, 1 mol%) |
| Ligand | — (included in precatalyst) | SPhos (0.022 mmol, 2.2 mol%) |
| Base | K₂CO₃ (2.0 mmol, 2.0 eq) | K₃PO₄ (2.5 mmol, 2.5 eq) |
| Solvent | Dioxane/H₂O (4:1, 5 mL) | Toluene (5 mL) |
| Temperature | 90 - 100 °C | 100 - 110 °C |
| Time | 4 - 16 hours | 12 - 24 hours |
Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Caption: Figure 2: General Experimental Workflow.
Protocol 1: General Coupling with an Aryl Bromide
This protocol is a robust starting point for coupling with aryl bromides or iodides.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (270 mg, 1.2 mmol, 1.2 equiv), and finely powdered potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (16.3 mg, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed 4:1 Dioxane/H₂O (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 95 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting aryl halide is consumed (typically 4-16 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to afford the desired biaryl product.
Protocol 2: Optimized Coupling for a Challenging Aryl Chloride
This protocol employs a more active catalyst system required for less reactive aryl chlorides.
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (338 mg, 1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄) (531 mg, 2.5 mmol, 2.5 equiv).
-
Catalyst/Ligand Addition: In a glovebox or under a positive stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (9.2 mg, 0.01 mmol, 1 mol%) and SPhos (9.0 mg, 0.022 mmol, 2.2 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1, Step 3.
-
Solvent Addition: Add degassed toluene (5 mL) via syringe.
-
Reaction and Monitoring: Heat the mixture to 110 °C with vigorous stirring and monitor to completion (typically 12-24 hours).
-
Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1 (Steps 7-10).
Troubleshooting Guide
Caption: Figure 3: Troubleshooting Logic Flow.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing complex biaryl amides essential for pharmaceutical research. Success relies on a rational approach to reaction design, considering the electronic nature of the substrates and the distinct roles of the catalyst, ligand, base, and solvent. For reactive aryl bromides and iodides, standard conditions using catalysts like PdCl₂(dppf) with K₂CO₃ are often sufficient. For the more challenging aryl chlorides, the use of advanced catalyst systems incorporating bulky, electron-rich ligands such as SPhos with a stronger base like K₃PO₄ is paramount. By following the detailed protocols and troubleshooting logic provided in this guide, researchers can confidently and efficiently access these valuable molecular architectures.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic Acid in Medicinal Chemistry
Introduction: A Versatile Building Block for Targeted Protein Degradation
In the landscape of modern drug discovery, the quest for novel therapeutic modalities has led to the emergence of Proteolysis Targeting Chimeras (PROTACs) as a powerful strategy to eliminate disease-causing proteins.[1][2][3][4] Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of a specific target protein.[1][2][5][6] Within this innovative field, the careful selection of chemical building blocks is paramount to the successful design and synthesis of effective PROTACs. (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid has emerged as a valuable scaffold in the medicinal chemist's toolbox, particularly for its utility as a key component in the synthesis of PROTACs. Its unique structural features offer a combination of desirable physicochemical properties and versatile reactivity, making it an attractive starting point for the construction of these complex therapeutic agents.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in medicinal chemistry, with a primary focus on its role in the discovery of novel PROTACs. We will delve into its chemical properties, explore its strategic advantages in drug design, and provide a detailed, field-proven protocol for its application in a key synthetic transformation.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in drug design and synthesis.
| Property | Value | Source |
| CAS Number | 874289-15-3 | [7][8] |
| Molecular Formula | C10H13BFNO3 | [7][8] |
| Molecular Weight | 225.03 g/mol | [7][8] |
| Appearance | White to off-white solid | --- |
| Purity | Typically ≥98% | [7] |
| Storage | Store at room temperature or -20°C in an inert atmosphere.[8] | --- |
The key structural features of this compound contribute significantly to its utility in medicinal chemistry:
-
Boronic Acid Moiety: This functional group is the cornerstone of its reactivity, enabling facile carbon-carbon bond formation through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a workhorse in medicinal chemistry for the construction of biaryl structures commonly found in drug molecules.[9][10][11][12][13][14]
-
Fluorine Substitution: The strategic placement of a fluorine atom on the phenyl ring can profoundly influence the properties of the final drug candidate. Fluorine is known to enhance metabolic stability, improve membrane permeability, and modulate the acidity (pKa) of nearby functional groups, which can lead to improved pharmacokinetic profiles and target binding affinity.[15][16]
-
Propylcarbamoyl Group: The N-propylamide group provides a handle for hydrogen bonding interactions, which can be crucial for target recognition and binding. The propyl group also contributes to the molecule's lipophilicity, which can be fine-tuned to optimize the overall drug-like properties of the final PROTAC molecule.
Application Notes: A Key Building Block for PROTAC Synthesis
The primary application of this compound in contemporary drug discovery is as a central building block in the synthesis of PROTACs. PROTACs are comprised of three key components: a "warhead" that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
Conceptual Framework: Designing a PROTAC
The general mechanism of action for a PROTAC is illustrated in the diagram below. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[2][3][5][17][18] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
Caption: PROTAC-mediated protein degradation workflow.
This compound can be envisioned as a versatile component of the "linker-warhead" portion of a PROTAC. The boronic acid functionality allows for its coupling to a heterocyclic core, which may be part of the linker or the warhead itself. The substituted phenyl ring then provides a scaffold for attaching the rest of the linker and ultimately the E3 ligase ligand.
Exemplary Application: Synthesis of a Bruton's Tyrosine Kinase (BTK) Degrader
Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies.[19] The development of BTK-targeting PROTACs offers a promising therapeutic strategy to overcome resistance to conventional BTK inhibitors.[1][16][20]
In a hypothetical synthesis of a BTK degrader, this compound could be used to construct a key intermediate. For instance, it could be coupled with a pyrazole-containing fragment that serves as the BTK-binding warhead. The propylcarbamoyl group could then be deprotected and coupled to a linker attached to an E3 ligase ligand, such as a derivative of pomalidomide (for CRBN) or a VHL ligand.[2][5][7][8][17][18]
The workflow for such a synthesis is depicted below:
Caption: Synthetic workflow for a BTK-targeting PROTAC.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling of this compound with a model halogenated heterocycle. This protocol is intended as a starting point and may require optimization depending on the specific substrates used.
Materials and Reagents:
-
This compound
-
Halogenated heterocycle (e.g., 4-bromo-1H-pyrazole)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the halogenated heterocycle (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05-0.10 equivalents).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 2-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
Conclusion and Future Perspectives
This compound is a strategically designed building block with significant potential in medicinal chemistry, particularly in the rapidly advancing field of targeted protein degradation. Its inherent chemical properties and versatile reactivity make it an invaluable tool for the synthesis of novel PROTACs and other complex drug candidates. The judicious incorporation of this moiety can lead to molecules with improved pharmacokinetic profiles and enhanced biological activity. As the landscape of drug discovery continues to evolve, the demand for such well-designed, functionalized building blocks will undoubtedly grow, further cementing the importance of this compound in the development of next-generation therapeutics.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asset.library.wisc.edu [asset.library.wisc.edu]
- 4. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 15. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note: A Robust and Scalable Gram-Scale Synthesis of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid
Abstract: This document provides a detailed, two-step experimental protocol for the gram-scale synthesis of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid, a key building block in contemporary drug discovery, particularly in the development of protein degraders.[1] The described methodology is optimized for scalability and reproducibility, focusing on a strategic amide formation followed by a palladium-catalyzed Miyaura borylation. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, robust purification strategies, and critical safety considerations to ensure a high-yielding and safe laboratory execution.
Introduction and Strategic Overview
This compound is a valuable bifunctional molecule. The boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.[2][3][4][5][6] Its specific substitution pattern makes it a crucial component in the synthesis of complex molecular architectures for targeted therapeutics.
The synthetic strategy detailed herein is designed for clarity, efficiency, and scalability. It proceeds through two distinct, high-yielding stages:
-
Amide Formation: Synthesis of the key intermediate, N-propyl-4-bromo-2-fluorobenzamide, from commercially available 4-bromo-2-fluorobenzoic acid and n-propylamine.
-
Miyaura Borylation: Conversion of the aryl bromide intermediate into the target boronic acid using bis(pinacolato)diboron (B₂pin₂) in a palladium-catalyzed cross-coupling reaction.[7][8]
This approach ensures that the sensitive boronic acid group is introduced in the final step, a common strategy to maximize overall yield and simplify purification.
Caption: Overall two-step synthetic workflow.
Materials and Reagents
Proper preparation and handling of materials are paramount for success. All reagents should be of high purity (≥98%) unless otherwise specified.
| Reagent | CAS No. | MW ( g/mol ) | Supplier | Notes |
| Step 1: Amide Formation | ||||
| 4-Bromo-2-fluorobenzoic acid | 1006-37-7 | 219.01 | Major Supplier | |
| n-Propylamine | 107-10-8 | 59.11 | Major Supplier | |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | Major Supplier | Use fresh, handle in fume hood. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Major Supplier | Anhydrous grade. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Major Supplier | Anhydrous grade. |
| Step 2: Miyaura Borylation | ||||
| N-propyl-4-bromo-2-fluorobenzamide | Custom | 260.10 | Synthesized | Intermediate from Step 1. |
| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 | Major Supplier | |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.70 | Major Supplier | Air-stable catalyst. |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | Major Supplier | Must be dried before use. |
| 1,4-Dioxane | 123-91-1 | 88.11 | Major Supplier | Anhydrous, inhibitor-free. |
| Workup & Purification | ||||
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Major Supplier | Reagent grade. |
| Hexanes | 110-54-3 | 86.18 | Major Supplier | Reagent grade. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Major Supplier | 1M and 2M aqueous solutions. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Major Supplier | Saturated aqueous solution. |
| Brine | N/A | N/A | Lab Prepared | Saturated NaCl solution. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Major Supplier | Anhydrous. |
Detailed Experimental Protocol
Part A: Gram-Scale Synthesis of N-propyl-4-bromo-2-fluorobenzamide (Intermediate)
This procedure first converts the carboxylic acid to a more reactive acid chloride, which then readily reacts with n-propylamine to form the desired amide.
Procedure (Target Scale: ~10 g):
-
Acid Chloride Formation:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-fluorobenzoic acid (10.0 g, 45.6 mmol).
-
Working in a well-ventilated fume hood, add thionyl chloride (10.0 mL, 137 mmol, 3.0 equiv.).
-
Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 4-bromo-2-fluorobenzoyl chloride is a yellow oil and is used directly in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous dichloromethane (DCM, 100 mL) in a 500 mL flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of n-propylamine (8.3 mL, 100 mmol, 2.2 equiv.) and triethylamine (12.7 mL, 91 mmol, 2.0 equiv.) in anhydrous DCM (50 mL).
-
Add the amine solution dropwise to the cold acid chloride solution over 30 minutes, maintaining the internal temperature below 10 °C. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 1M HCl (50 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system to afford N-propyl-4-bromo-2-fluorobenzamide as a white crystalline solid.
-
Expected Yield: 85-95%. Purity: >98% by NMR.
-
Part B: Gram-Scale Synthesis of this compound
This step utilizes the robust Miyaura borylation, a palladium-catalyzed reaction ideal for converting aryl halides to boronic acids or esters.[7][8]
Causality of Reagent Choice:
-
Catalyst (Pd(dppf)Cl₂): Chosen for its high activity and stability, making it reliable for this type of transformation.
-
Boron Source (B₂pin₂): Bis(pinacolato)diboron is a stable, easy-to-handle solid that forms a boronate ester, which is generally easier to purify than the free boronic acid.[9][10]
-
Base (KOAc): A weak base is crucial.[9] Strong bases can promote a competing Suzuki coupling reaction between the newly formed boronic ester and the starting aryl bromide, leading to undesired homocoupling byproducts.[7]
-
Solvent (1,4-Dioxane): An excellent solvent for dissolving all reaction components and stable at the required reaction temperatures.
Caption: Simplified catalytic cycle of the Miyaura borylation.
Procedure (Target Scale: ~8 g):
-
Reaction Setup:
-
To an oven-dried 500 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add N-propyl-4-bromo-2-fluorobenzamide (8.0 g, 30.7 mmol), bis(pinacolato)diboron (9.3 g, 36.9 mmol, 1.2 equiv.), and dry potassium acetate (9.0 g, 92.2 mmol, 3.0 equiv.).
-
Add the catalyst, Pd(dppf)Cl₂ (1.12 g, 1.54 mmol, 0.05 equiv.).
-
Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[11]
-
Add anhydrous 1,4-dioxane (160 mL) via cannula or syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
-
Workup and Hydrolysis:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the resulting crude residue in a mixture of acetone (100 mL) and water (50 mL).
-
Add 2M HCl (30 mL) and stir the mixture vigorously at room temperature for 4-6 hours to hydrolyze the pinacol ester to the free boronic acid.
-
-
Purification of Boronic Acid:
-
Note: Arylboronic acids are often difficult to purify by standard silica gel chromatography due to their polarity and potential for decomposition on silica.[12][13][14] An acid-base extraction is a highly effective alternative.[15]
-
Concentrate the mixture under reduced pressure to remove most of the acetone.
-
Add ethyl acetate (100 mL) and water (50 mL). In a separatory funnel, separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all organic layers and extract with 1M NaOH solution (3 x 50 mL). The boronic acid will move into the aqueous basic layer as its sodium boronate salt.
-
Wash the combined basic aqueous layers with ethyl acetate (1 x 50 mL) to remove any non-acidic organic impurities.
-
Carefully acidify the cold (0 °C) aqueous layer with concentrated HCl until the pH is ~1-2. A white precipitate of the pure boronic acid should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum.
-
Expected Yield: 70-85%. Purity: >98% by NMR. Molecular Formula: C₁₀H₁₃BFNO₃.[1] Molecular Weight: 225.03 g/mol .[16]
-
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, is required.
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.
-
Organoboron Compounds: While generally of low toxicity, boron compounds can have biological effects. Avoid inhalation of dust and skin contact.[17][18][19]
-
Palladium Catalysts: Can be toxic and are expensive. Handle carefully to avoid generating dust.
-
Solvents: Dichloromethane and 1,4-dioxane are hazardous. Consult their respective Safety Data Sheets (SDS) before use.[20]
-
Emergency: An eyewash station and safety shower should be readily accessible.[17]
References
- 1. calpaclab.com [calpaclab.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 16. usbio.net [usbio.net]
- 17. horticentre.co.nz [horticentre.co.nz]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. fishersci.com [fishersci.com]
Application Note: Strategies for the Purification of Products from Reactions Involving (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of reaction products derived from (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid. With a focus on products from Suzuki-Miyaura cross-coupling reactions, this document outlines systematic strategies, from initial workup to final purification by chromatography and crystallization. We delve into the chemical principles behind each technique, offering detailed, field-proven protocols and troubleshooting advice to enable the consistent isolation of high-purity compounds essential for downstream applications.
Introduction
This compound is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom and a propylamide group, allows for the introduction of specific functionalities that can modulate the physicochemical and pharmacological properties of target molecules. The most prevalent application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1]
The success of a synthetic campaign does not end with the reaction; the isolation of the target compound in high purity is a critical, and often challenging, final step. Impurities, such as unreacted starting materials, catalyst residues, or reaction byproducts, can interfere with subsequent synthetic steps, biological assays, and regulatory approval processes.[2] This guide provides a logical framework and actionable protocols for tackling the purification challenges specific to reactions involving this compound.
Characterizing the Post-Reaction Mixture
A successful purification strategy begins with a thorough understanding of the components in the crude reaction mixture. The distinct properties of the desired product, unreacted starting materials, and byproducts can be exploited to achieve effective separation. The primary challenge in a Suzuki coupling is separating the desired biaryl product from the starting boronic acid, the coupling partner (e.g., an aryl halide), and homocoupled dimers.
Table 1: Physicochemical Properties of Representative Reaction Components
| Compound | Structure | Molecular Weight ( g/mol ) | Key Physicochemical Properties |
|---|---|---|---|
| This compound | 225.03[3][4] | Weakly acidic (pKa ~8-10)[5]; polar due to amide and boronic acid groups; potential for hydrogen bonding. | |
| Aryl Halide (Example: 4-Bromoanisole) | 187.04 | Neutral; moderately polar; soluble in common organic solvents. | |
| Desired Product (Example) | ![]() |
~330 (Varies) | Neutral; typically less polar than the boronic acid starting material; solubility varies with structure. |
| Boronic Acid Homocoupling Byproduct |
| ~294 (Varies) | Neutral; often has low solubility; polarity is variable. |
The key to an efficient initial cleanup is leveraging the acidic nature of the boronic acid group. Treatment with an aqueous base deprotonates the boronic acid to form a highly polar, water-soluble boronate salt, allowing for its selective removal from the organic phase containing the neutral product.[6][7]
General Purification Workflow
A multi-step approach is almost always necessary to achieve high purity. The following workflow provides a decision-making framework for isolating the target compound from a crude Suzuki-Miyaura reaction mixture.
Figure 1. A decision-making workflow for product purification.
Detailed Purification Protocols
Protocol 1: Extractive Workup for Boronic Acid Removal
This protocol is the crucial first step to remove the bulk of water-soluble impurities, most importantly the unreacted this compound.
Principle: The boronic acid functional group is acidic and reacts with a base to form a water-soluble salt. This salt partitions into the aqueous layer during a liquid-liquid extraction, while the less polar, neutral desired product remains in the organic solvent.
Methodology:
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 volumes relative to the reaction solvent).
-
Basic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure.
-
Expert Insight: Using a base is critical for deprotonating the boronic acid. While NaOH is effective, a milder base like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can be used if the desired product contains base-labile functional groups.
-
-
Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat Wash (Optional): For reactions with a large excess of boronic acid, a second wash with the basic solution may be beneficial.
-
Neutralization/Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This helps to break up any emulsions and remove residual water and base from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
At this stage, the crude product should be significantly purer, free from the starting boronic acid and inorganic salts. The primary remaining impurities are typically the unreacted aryl halide and homocoupled byproducts.
Protocol 2: Purification by Silica Gel Flash Chromatography
Flash chromatography is the standard method for separating the desired product from other organic-soluble impurities of differing polarity.
Principle: Compounds are separated based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Less polar compounds travel faster down the column, while more polar compounds are retained longer.
Methodology:
-
TLC Method Development: Before running a column, determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal system will show good separation between the product spot and all impurity spots, with an Rf value for the product of approximately 0.2-0.4. A common starting point is a mixture of Hexanes and Ethyl Acetate.
-
Column Packing: Prepare a silica gel column appropriate for the scale of the crude material (typically a 40-100:1 ratio of silica:crude product by weight). Pack the column using the initial, low-polarity eluent.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM, Acetone). Add a small amount of silica gel (~2-3x the mass of the crude product) and concentrate to a dry, free-flowing powder. This powder is then carefully added to the top of the packed column. This technique often results in sharper bands and better separation.[8]
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.
-
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity as the column runs (gradient elution). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Table 2: Chromatography Troubleshooting
| Issue | Probable Cause | Suggested Solution |
|---|---|---|
| Poor Separation | Inappropriate solvent system. | Re-optimize eluent on TLC. Consider a different solvent system (e.g., DCM/Methanol for more polar compounds).[7] |
| Product Streaking on Column/TLC | Compound is too polar or acidic/basic; strong interaction with silica. | Add a modifier to the eluent. A small amount of acetic acid (~0.5%) can help for acidic compounds, while triethylamine (~0.5%) can help for basic compounds.[6] |
| Product Won't Elute | Compound is too polar and irreversibly adsorbed to the silica. | Switch to a more polar eluent system (e.g., up to 10-20% Methanol in DCM). If this fails, consider reverse-phase chromatography. |
Protocol 3: Purification by Recrystallization
Recrystallization is a powerful technique for achieving very high purity for solid compounds, provided the crude material is already relatively pure (>90%).
Principle: This method relies on the differences in solubility of the desired compound and impurities in a given solvent at different temperatures. The compound should be highly soluble in a hot solvent but sparingly soluble at cold temperatures.
Methodology:
-
Solvent Selection: Choose a solvent or a binary solvent system. The ideal solvent dissolves the product completely at its boiling point but very little at room temperature or below. Test small amounts in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Toluene, EtOAc/Hexane mixture) to find the best candidate.[9][10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored by minor, highly-colored impurities, a small amount of activated charcoal can be added to the hot solution, which is then removed by hot filtration through Celite or fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Final Purity Assessment
Post-purification analysis is mandatory to confirm the identity and purity of the final product.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to confirm the structure and check for the absence of proton- or fluorine-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity (e.g., >98% by area).[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product.
Conclusion
The purification of products from reactions involving this compound is a systematic process that relies on exploiting the distinct chemical properties of the reaction components. A well-executed extractive workup based on the acidity of the boronic acid starting material is the most effective initial step. Subsequent purification by flash chromatography or recrystallization can then be employed to remove remaining neutral organic impurities. By following the logical workflow and detailed protocols outlined in this guide, researchers can consistently achieve the high levels of purity required for demanding applications in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. usbio.net [usbio.net]
- 4. calpaclab.com [calpaclab.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. unifr.ch [unifr.ch]
Application Notes and Protocols: Palladium Catalysts for C-C Bond Formation with Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond formation between organoboron compounds and organic halides or triflates, stands as a cornerstone of modern organic synthesis.[1][2] Its discovery, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the construction of biaryl and substituted aromatic structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides an in-depth exploration of the reaction with a focus on substituted phenylboronic acids, offering insights into mechanism, practical considerations for catalyst and reagent selection, and detailed protocols for successful implementation.
The versatility of the Suzuki-Miyaura coupling stems from its high functional group tolerance, the commercial availability of a wide array of boronic acids, and generally mild reaction conditions.[2][4] However, the success of the reaction is highly dependent on the careful selection of the palladium catalyst, ligands, base, and solvent system, particularly when dealing with electronically or sterically challenging substituted phenylboronic acids.[3][5]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[8][9]
-
Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (Ar-X) to the Pd(0) complex, forming a Pd(II) intermediate.[6][10] This step is often the rate-determining step of the reaction.[6] Electron-rich ligands on the palladium center can facilitate this process, especially with less reactive aryl chlorides.[3]
-
Transmetalation: In this key step, the organic group from the boronic acid is transferred to the palladium center.[10] The presence of a base is crucial, as it activates the boronic acid to form a more nucleophilic boronate species.[1][11] There are two main proposed pathways for this activation: the "boronate pathway," where the base directly interacts with the boronic acid, and the "hydroxide pathway," where the base first forms a palladium(II) hydroxide complex.[11]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6] Bulky ligands can promote this step.[3]
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
Optimizing Reaction Components for Substituted Phenylboronic Acids
The electronic and steric properties of substituents on the phenylboronic acid can significantly impact reaction efficiency. Thoughtful selection of the catalyst system and reaction conditions is therefore paramount.
Palladium Precatalysts and Ligands
The choice of palladium source and accompanying ligand is critical for a successful Suzuki-Miyaura coupling. While Pd(PPh₃)₄ is a classic catalyst, modern systems often employ more sophisticated ligands to enhance catalyst stability and reactivity, especially for challenging substrates.[3][5]
| Catalyst/Precatalyst | Ligand | Typical Substrates & Conditions | Key Advantages |
| Pd(PPh₃)₄ | Triphenylphosphine | General purpose for aryl bromides and iodides. | Commercially available and well-established. |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | Aryl chlorides, sterically hindered substrates, electron-rich/deficient systems.[12] | High activity and stability, broad substrate scope. |
| PdCl₂(dppf) | dppf | A wide range of aryl halides and boronic acids, including heteroaryls.[13] | Robust and versatile, often used for challenging couplings.[13] |
| PEPPSI™-type Catalysts | N-Heterocyclic Carbenes (NHCs) | Electron-rich and sterically hindered aryl chlorides. | Highly active and stable, efficient for difficult substrates.[3] |
Electron-donating groups on the phenylboronic acid can sometimes slow down the transmetalation step. In such cases, more electron-rich and bulky phosphine ligands can be beneficial.[3]
Electron-withdrawing groups , such as a nitro group, can make the boronic acid more prone to protodeboronation (hydrolysis of the C-B bond).[8] Using milder bases and anhydrous conditions can sometimes mitigate this side reaction.[8][14]
Sterically hindered ortho-substituted phenylboronic acids often require bulky ligands to facilitate reductive elimination.[3][15] The use of specialized catalyst systems may be necessary to achieve good yields.[15][16]
The Role of the Base and Solvent
The base and solvent play interconnected and crucial roles in the Suzuki-Miyaura coupling. The base is essential for the activation of the boronic acid, while the solvent influences the solubility of reactants and the reactivity of the base.[17][18]
Bases:
-
Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): Commonly used, effective for a wide range of substrates. Cesium carbonate is more basic and can be effective for less reactive systems.[3]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base often used for challenging couplings, including those with aryl chlorides and sterically hindered substrates.[19]
-
Hydroxides (NaOH, KOH, Ba(OH)₂): Strong bases that can be effective but may promote side reactions in sensitive substrates.[11][20]
-
Fluorides (KF, CsF): The fluoride ion is believed to play a unique role in activating the boronic acid and can be advantageous in certain cases.[11]
Solvents:
-
Aqueous Mixtures (e.g., Toluene/Water, Dioxane/Water, THF/Water): The presence of water is often beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.[3][21]
-
Polar Aprotic Solvents (DMF, DMSO): These solvents can dissolve a wide range of reactants and are often used, although their effect on reaction selectivity can be complex.[18][22]
-
Ethers (Dioxane, THF): Common organic solvents for Suzuki-Miyaura reactions.[3] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.[8]
Figure 2. A decision workflow for selecting initial reaction conditions.
Experimental Protocols
General Considerations:
-
Reagent Purity: The use of high-purity boronic acids is crucial for reproducible results.[4] Impurities can inhibit the catalyst or lead to side reactions.
-
Inert Atmosphere: Suzuki-Miyaura reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[8]
-
Degassed Solvents: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[3][8]
Protocol 1: General Procedure for the Coupling of an Aryl Bromide with a Substituted Phenylboronic Acid
This protocol is a good starting point for a wide range of substituted phenylboronic acids.
Materials:
-
Aryl bromide (1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Na₂CO₃ (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide, substituted phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture (toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[19]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling of an Aryl Chloride with a Sterically Hindered Phenylboronic Acid
This protocol is adapted for more challenging aryl chlorides and sterically demanding substrates.[5]
Materials:
-
Aryl chloride (1.0 mmol)
-
Sterically hindered phenylboronic acid (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (10 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, SPhos, and K₃PO₄ to a flame-dried Schlenk tube.
-
Add the aryl chloride and the sterically hindered phenylboronic acid.
-
Evacuate and backfill the tube with inert gas.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours, monitoring the reaction progress.
-
Follow the workup and purification procedure outlined in Protocol 1.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst.[8] | Use a fresh batch of catalyst or a more active precatalyst system (e.g., Buchwald G3/G4).[8] |
| Poor quality or decomposed boronic acid.[8] | Check the purity of the boronic acid by NMR. Consider using a more stable boronic ester (e.g., pinacol or MIDA ester).[3][8] | |
| Insufficiently degassed solvent/reagents.[8] | Ensure all solvents are rigorously degassed and the reaction is set up under a strict inert atmosphere. | |
| Protodeboronation | Presence of water and/or strong base.[8] | Use anhydrous conditions and a milder base (e.g., KF).[8][14] |
| Electron-deficient boronic acid. | Switch to a more stable boronic ester derivative. | |
| Homocoupling of Boronic Acid | Presence of oxygen.[3] | Rigorously degas all solvents and reagents.[8] |
| Use of a Pd(II) precatalyst without efficient reduction. | Use a Pd(0) source directly or ensure conditions are suitable for in situ reduction.[8] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the synthesis of substituted biaryls. A thorough understanding of the reaction mechanism and the interplay between the catalyst, ligand, base, and solvent is essential for success, particularly when working with substituted phenylboronic acids. By carefully selecting reaction components based on the electronic and steric nature of the substrates and employing robust experimental protocols, researchers can effectively overcome challenges and achieve high yields of their desired products. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for scientists and drug development professionals to harness the full potential of this transformative reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Note: A Guide to Solvent Selection and Optimization for Suzuki-Miyaura Reactions of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of C(sp²)–C(sp²) bonds. The reactivity and stability of the key organoboron reagent, such as (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid, are profoundly influenced by the choice of solvent. This application note provides a detailed guide for researchers, scientists, and drug development professionals on understanding and systematically investigating the solvent effects on this reaction. We delve into the mechanistic role of solvents, discuss common side reactions like protodeboronation, and provide a robust, step-by-step protocol for solvent screening and optimization.
Introduction: The Critical Role of Solvent in Catalysis
Solvents are not merely inert media for dissolving reactants; they are active participants in the catalytic cycle, capable of influencing reaction rates, selectivity, and catalyst stability.[1][2] In palladium-catalyzed cross-coupling reactions, the solvent can modulate the solubility of reagents, stabilize intermediates, influence the speciation of the active catalyst, and mediate the activity of the base.[3][4] For a functionally complex substrate like this compound, which contains amide and fluoride substituents, understanding the interplay between the solvent and the boronic acid is paramount for developing efficient and scalable synthetic routes. This guide explains the fundamental principles behind these interactions and provides a practical framework for their investigation.
Mechanistic Insight: Where Solvent Intervenes in the Suzuki-Miyaura Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The solvent exerts a significant influence on each of these stages.
Figure 1: Simplified Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: This initial step, where the aryl halide adds to the Pd(0) center, is often accelerated in polar solvents. Polar environments can stabilize the charge separation that develops in the transition state, thereby lowering the activation energy.[4] However, the relationship is not always linear, and coordinating solvents like MeCN, DMF, or DMSO can also alter the nature of the active catalyst, sometimes leading to unexpected changes in selectivity.[3][6]
-
Transmetalation: This is arguably the most complex and solvent-dependent step. The transfer of the organic group from boron to palladium requires activation of the boronic acid by a base. The choice of solvent dictates the solubility and efficacy of the base and influences which of the two primary transmetalation pathways is dominant.[7][8]
-
Reductive Elimination: The final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is typically less sensitive to solvent effects than the other two stages, although highly polar or coordinating solvents can still influence its rate.
The Transmetalation Step: A Deeper Dive into Solvent Function
Effective transmetalation is crucial for high reaction yields. It is generally accepted that the neutral boronic acid, R-B(OH)₂, is less reactive than its corresponding anionic boronate species, [R-B(OH)₃]⁻.[9] Solvents, particularly protic ones like water or alcohols, play a key role in facilitating the formation of this more nucleophilic boronate.
Two major pathways are proposed for transmetalation, both heavily influenced by the solvent system[7][8][10]:
-
The Boronate Pathway: The palladium-halide complex, [Ar-Pd(II)-X], reacts directly with the anionic boronate, [Ar'-B(OH)₃]⁻. This pathway is favored in systems where the boronate is readily formed and soluble.
-
The Oxo-Palladium Pathway: The palladium-halide complex first undergoes anion exchange with hydroxide (from the base) to form a palladium-hydroxide complex, [Ar-Pd(II)-OH]. This species then reacts with the neutral boronic acid, Ar'-B(OH)₂. Studies suggest this pathway can be significantly faster and is often operative in aqueous solvent mixtures.[8]
Figure 2: Competing pathways for the transmetalation step.
The choice between a purely organic solvent, like THF or dioxane, and a biphasic mixture, such as Toluene/H₂O or Dioxane/H₂O, will therefore dramatically shift the balance between these pathways.[5][11]
A Common Pitfall: Solvent-Mediated Protodeboronation
One of the most common side reactions plaguing Suzuki-Miyaura couplings is protodeboronation, where the carbon-boron bond is cleaved by a proton source, replacing the boronic acid moiety with a hydrogen atom.[12] This leads to the formation of an undesired byproduct (in this case, 2-fluoro-N-propylbenzamide) and reduces the overall yield.
Figure 3: The undesired protodeboronation pathway.
The propensity for protodeboronation is highly dependent on the solvent, temperature, pH, and the electronic nature of the arylboronic acid.[12][13]
-
Acid-Catalyzed: In acidic media, direct protonolysis of the C-B bond can occur.[13]
-
Base-Catalyzed: Under strongly basic conditions, a different mechanism involving the boronate species can take place.[14]
-
Solvent as Proton Source: Protic solvents, especially water and alcohols, can serve as the proton source for this side reaction.
Therefore, solvent selection requires a careful balance: a solvent system must be protic enough to facilitate efficient transmetalation but not so aggressive as to promote significant protodeboronation.
Protocol: Systematic Solvent Screening
This protocol provides a framework for efficiently screening a diverse set of solvents to identify the optimal conditions for coupling this compound with a model aryl bromide, such as 4-bromoanisole.
Materials and Reagents
-
This compound
-
4-Bromoanisole (or other model aryl halide)
-
Palladium Catalyst: Pd(dppf)Cl₂ or a suitable pre-catalyst
-
Base: K₂CO₃ or K₃PO₄ (ensure it is finely ground and dry)
-
Internal Standard: e.g., 1,3,5-Trimethoxybenzene or Dodecane
-
Solvents (Anhydrous/Reagent Grade where applicable)
-
Reaction Vessels: 2 mL microwave vials with stir bars
-
Inert Atmosphere: Nitrogen or Argon line
Solvent Selection for Screening
A well-chosen set of solvents should cover a range of polarities and coordinating abilities.
| Solvent | Class | Dielectric Constant (ε) | Notes |
| Toluene | Nonpolar | 2.4 | Common nonpolar solvent. |
| 1,4-Dioxane | Ethereal / Low Polarity | 2.2 | Excellent for Suzuki; often used with water. |
| THF | Ethereal / Polar Aprotic | 7.6 | Good coordinating solvent. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Highly polar, coordinating. Can alter selectivity.[3] |
| Acetone | Polar Aprotic | 21.0 | Polar, but often behaves like nonpolar solvents in selectivity.[3] |
| DMF | Polar Aprotic | 38.3 | Highly polar, coordinating. High boiling point. |
| Isopropanol (IPA) | Polar Protic | 20.2 | Alcohol can aid transmetalation.[3] |
| Dioxane / H₂O (4:1) | Biphasic / Protic | Variable | Classic system promoting the oxo-palladium pathway.[8] |
Experimental Procedure
This procedure is designed for parallel screening in microwave vials.
-
Preparation: In an inert atmosphere glovebox or on a Schlenk line, add the following to each of 8 labeled microwave vials:
-
This compound (0.24 mmol, 1.2 equiv)
-
4-Bromoanisole (0.20 mmol, 1.0 equiv)
-
K₂CO₃ (0.40 mmol, 2.0 equiv)
-
Pd(dppf)Cl₂ (0.01 mmol, 5 mol%)
-
Internal Standard (0.10 mmol)
-
A magnetic stir bar
-
-
Solvent Addition: To each vial, add 1.0 mL of the designated solvent or solvent mixture from the table above.
-
Reaction: Securely cap the vials, remove them from the inert atmosphere, and place them in a pre-heated aluminum block on a stirrer hotplate set to 80 °C.
-
Monitoring: Allow the reactions to stir for a predetermined time (e.g., 4 hours).
-
Quenching and Sample Preparation:
-
Remove the vials and allow them to cool to room temperature.
-
Add 1 mL of ethyl acetate and 1 mL of water to each vial.
-
Vortex vigorously for 30 seconds.
-
Centrifuge briefly to separate the layers.
-
Carefully extract an aliquot from the organic layer for analysis.
-
Analysis and Data Interpretation
Analyze the samples by UPLC-MS or GC-MS to determine the conversion of the starting material and the yield of the desired product relative to the internal standard. Also, quantify the amount of the protodeboronated byproduct.
Table of Hypothetical Results:
| Solvent | Yield of Biaryl Product (%) | Protodeboronation Byproduct (%) | Interpretation |
| Toluene | 25% | <2% | Poor solubility of base/boronic acid likely limits the reaction rate. |
| 1,4-Dioxane | 65% | 5% | Good baseline performance in a non-protic system. |
| THF | 58% | 4% | Similar to dioxane, slightly lower yield may indicate catalyst inhibition. |
| MeCN | 30% | 8% | Potential for catalyst inhibition or alternative reaction pathways.[3] |
| Acetone | 60% | 6% | Behaves similarly to less polar solvents.[3] |
| DMF | 75% | 10% | High polarity and coordinating ability are beneficial, but protodeboronation is slightly elevated. |
| Isopropanol | 88% | 15% | Protic nature significantly accelerates the reaction but also increases protodeboronation. |
| Dioxane / H₂O (4:1) | 95% | 7% | Optimal. Water facilitates base dissolution and promotes efficient transmetalation, striking the best balance between reactivity and stability.[5][8] |
Conclusion
The choice of solvent is a critical parameter that must be carefully optimized to achieve high efficiency in the Suzuki-Miyaura coupling of this compound. A systematic screening approach reveals that while highly polar aprotic solvents like DMF can be effective, biphasic aqueous systems such as Dioxane/H₂O often provide the best performance. This is attributed to the ability of water to promote the formation of highly reactive palladium-hydroxo and boronate intermediates, which accelerate the rate-limiting transmetalation step.[8] However, researchers must remain vigilant of the competing protodeboronation side reaction, particularly in protic media, and use analytical methods to strike the optimal balance for their specific substrate combination.
References
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
preventing protodeboronation of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid
Welcome to the technical support resource for (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to address a critical challenge encountered when using this reagent: protodeboronation . As an electron-deficient arylboronic acid, this compound is particularly susceptible to this undesired side reaction, which can lead to low yields, inconsistent results, and purification difficulties in cross-coupling reactions.
This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview to help you minimize protodeboronation and maximize the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is this compound so susceptible?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] This process converts your valuable starting material into an inactive byproduct, 3-fluoro-N-propylbenzamide, reducing the overall yield of your desired cross-coupling product.
The susceptibility of this compound stems from its electronic structure. The phenyl ring is substituted with two electron-withdrawing groups:
-
A fluoro group at the 3-position.
-
A propylcarbamoyl group at the 4-position.
These groups pull electron density away from the aromatic ring, making the ipso-carbon (the carbon atom attached to the boron) more electrophilic and thus more vulnerable to protonolysis (cleavage by a proton).[1][2][3] This reaction is often catalyzed by acidic or, more commonly in the context of Suzuki-Miyaura coupling, basic conditions.[1] For aromatic boronic acids with electron-withdrawing substituents, a dissociative mechanism that generates a transient aryl anion can also occur under basic conditions.[1]
Q2: How can I detect and quantify protodeboronation in my reaction mixture?
A2: The most reliable methods for detecting the protodeboronated byproduct (3-fluoro-N-propylbenzamide) are standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for identifying the byproduct. The appearance of a new set of aromatic signals corresponding to 3-fluoro-N-propylbenzamide, distinct from your boronic acid starting material, is a clear indicator. You can use an internal standard for quantitative analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for detecting the byproduct. You can monitor the reaction progress by observing the consumption of your starting material and the formation of both the desired product and the protodeboronated species.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compounds are sufficiently volatile and thermally stable, GC-MS can also be used for detection and quantification.
Q3: What are the primary factors that accelerate protodeboronation during a Suzuki-Miyaura coupling reaction?
A3: Several reaction parameters can significantly increase the rate of protodeboronation. Controlling these is key to a successful coupling.
-
pH / Base Strength: This is one of the most critical factors. While a base is required to activate the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle, strong bases (e.g., NaOH, KOH) dramatically accelerate base-catalyzed protodeboronation.[4][5][6]
-
Temperature: Higher reaction temperatures increase the rate of most chemical reactions, including protodeboronation.[4][5] While necessary for the catalytic cycle to proceed, excessive heat can favor the decomposition pathway.
-
Solvent (Proton Source): The presence of a proton source, particularly water, is necessary for the reaction to occur.[1][5] While many Suzuki protocols use aqueous solvent mixtures, a high concentration of water can be detrimental.
-
Reaction Time: The longer the boronic acid is exposed to destabilizing conditions, the more opportunity there is for protodeboronation to occur.[5] A sluggish desired reaction will inevitably lead to more byproduct formation.
-
Presence of Oxygen: Oxygen can lead to oxidative homocoupling of the boronic acid and degradation of the palladium catalyst.[4][7][8] A less active catalyst slows the desired coupling reaction, indirectly promoting protodeboronation by increasing the reaction time.
Q4: How should I properly store and handle this compound to ensure its stability?
A4: Proper storage is crucial to maintain the integrity of the reagent. Boronic acids can degrade over time, especially if exposed to moisture and air.
-
Storage Conditions: Store the compound in a tightly sealed container at low temperature, preferably at -20°C, as recommended by suppliers.[9]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect against moisture and oxidative degradation.
-
Handling: When weighing and handling the reagent, do so quickly in a dry environment (e.g., in a glovebox or under a stream of inert gas) to minimize exposure to ambient moisture. Always ensure the container is tightly sealed before returning to storage.
Troubleshooting Guide: Low Yields & Competing Protodeboronation
This section provides a structured approach to troubleshoot a common problem: observing low yields of the desired cross-coupled product accompanied by significant formation of the protodeboronated byproduct, 3-fluoro-N-propylbenzamide.
Detailed Solutions
| Problem Area | Recommended Action & Rationale |
| Reaction Conditions | 1. Optimize the Base: Switch from strong bases (NaOH, KOH) to milder inorganic bases like tripotassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[4][5] These bases are effective at promoting the catalytic cycle but are less aggressive in catalyzing protodeboronation. 2. Lower the Temperature: Attempt the reaction at the lowest temperature that provides a reasonable rate for the desired coupling (e.g., start at 80°C instead of 110°C). This can create a larger kinetic window where the rate of Suzuki coupling is favorable compared to the rate of protodeboronation.[4] 3. Control the Solvent System: If aqueous conditions are necessary, use the minimum amount of water required (e.g., 10:1 or 20:1 organic solvent to water). Alternatively, consider running the reaction under anhydrous conditions if the chosen base and catalyst system permit.[4][5] |
| Catalyst System | 1. Employ a Highly Active Catalyst: For challenging, electron-deficient boronic acids, an efficient catalyst is paramount. Use a modern palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[4][5][8] These systems promote rapid oxidative addition and reductive elimination, accelerating the desired reaction to outcompete the protodeboronation side reaction.[8][10] 2. Increase Catalyst Loading: If the reaction is sluggish, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes improve the rate of the desired transformation sufficiently to minimize byproduct formation.[4] |
| Reagent Stability | 1. Use a Protected Boronic Acid Derivative: This is often the most robust solution. Convert the boronic acid to a more stable boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester.[4][7] These derivatives are more stable to the reaction conditions and act as "slow-release" sources of the boronic acid.[1][11] This strategy keeps the instantaneous concentration of the sensitive free boronic acid low, minimizing its decomposition.[1][11] |
Recommended Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol incorporates best practices for coupling this compound while suppressing the protodeboronation pathway.
Reagents & Setup:
-
Aryl Halide (1.0 equiv, limiting reagent)
-
This compound (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/H₂O 10:1, ~0.1 M concentration)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a dry reaction vessel, add the aryl halide, this compound, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the previously degassed solvent mixture via syringe.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to a moderate temperature (e.g., 80–90°C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC, checking for the consumption of the aryl halide and the formation of the product versus the protodeboronated byproduct. Aim for the shortest reaction time necessary for full conversion.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Conversion to this compound pinacol ester
This protocol describes the conversion of the boronic acid to its more stable pinacol ester, which can then be used in Protocol 1 in place of the free boronic acid.
Reagents & Setup:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous Toluene or THF
-
Drying agent (e.g., anhydrous MgSO₄) or Dean-Stark apparatus
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the boronic acid and pinacol in anhydrous toluene.
-
Water Removal (Dean-Stark Method): Assemble a Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux, collecting the water azeotropically in the trap. Continue until no more water is collected (typically 2-4 hours).[4]
-
Water Removal (Alternative Method): Alternatively, stir the mixture in anhydrous THF over anhydrous MgSO₄ at room temperature for 4-6 hours.
-
Isolation: Once the reaction is complete, filter off any drying agent (if used) and remove the solvent under reduced pressure.
-
Purity Check: The resulting crude pinacol ester is often a solid and can frequently be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. Purity can be confirmed by NMR.
Mechanistic Visualization
The following diagram illustrates the competing pathways for the boronic acid under typical Suzuki-Miyaura coupling conditions. The goal is to accelerate the productive catalytic cycle to outcompete the destructive protodeboronation pathway.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. usbio.net [usbio.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
side reactions of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid in cross-coupling
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile reagent in cross-coupling reactions. Given its electron-deficient nature, this boronic acid can present unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential side reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is low, and I'm observing significant amounts of 3-fluoro-N-propylbenzamide. What is happening and how can I fix it?
A1: You are observing protodeboronation, the most common side reaction for this substrate.
Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1] This side reaction is particularly prevalent with electron-deficient arylboronic acids like this compound because the electron-withdrawing fluorine and amide groups increase the susceptibility of the C-B bond to cleavage.[2] The reaction can be catalyzed by acid or base and is often exacerbated by the presence of water.[1][3]
Underlying Cause: The mechanism can vary with pH. Under basic conditions typical for Suzuki-Miyaura coupling, a boronate species forms, which can then react with a proton source (like water) in a rate-limiting step to yield the undesired protodeboronated product.[1][4] For highly electron-deficient systems, this process can be rapid.[5]
To minimize protodeboronation, you must rigorously control the reaction parameters to disfavor this competing pathway.
Table 1: Parameter Adjustments to Minimize Protodeboronation
| Parameter | Problematic Condition | Recommended Adjustment & Rationale |
| Base | Strong, protic bases (e.g., NaOH, KOH) or excess aqueous base. | Use a weaker, anhydrous, or finely powdered base like K₃PO₄ or Cs₂CO₃.[6] These bases are strong enough to facilitate the catalytic cycle but minimize the concentration of hydroxide and water that promote protodeboronation. |
| Solvent | Wet or protic solvents; insufficient degassing. | Use anhydrous, degassed solvents (e.g., Dioxane, Toluene, THF).[7] While a small amount of water is often required for the Suzuki-Miyaura reaction, minimizing it can suppress protodeboronation. Consider a 10:1 or higher organic:water ratio. |
| Temperature | High temperatures (>100 °C). | Run the reaction at the lowest effective temperature (e.g., 40-80 °C). Unstable boronic acids decompose faster at elevated temperatures.[5] |
| Reaction Time | Prolonged reaction times. | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the limiting reagent is consumed. Extended heating will increase the amount of decomposition. |
| Catalyst | Slow pre-catalyst activation. | Use a modern pre-catalyst (e.g., a Buchwald G3 pre-catalyst) that rapidly generates the active Pd(0) species.[5] A faster desired coupling can outcompete the slower protodeboronation side reaction. |
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and finely powdered, anhydrous K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.[7]
-
Catalyst Addition: Under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).[5]
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., Dioxane) via syringe to achieve a concentration of ~0.1 M. If required, add a minimal amount of degassed water (e.g., a 20:1 dioxane:water ratio).
-
Reaction: Place the flask in a preheated oil bath set to 80 °C and stir vigorously.
-
Monitoring: After 30 minutes, begin monitoring the reaction every hour using TLC or LC-MS.
-
Workup: Once the aryl halide is consumed, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine to remove inorganic salts.
Q2: I've isolated a significant amount of a symmetrical biaryl byproduct, 2,2'-difluoro-5,5'-bis(propylcarbamoyl)-1,1'-biphenyl. What is causing this homocoupling?
A2: You are observing oxidative homocoupling of your boronic acid.
This side reaction is common in palladium-catalyzed couplings and is often promoted by the presence of oxygen and/or Pd(II) species.[8] The generally accepted mechanism involves the reaction of the Pd(0) catalyst with O₂ to form a palladium peroxo complex.[9] This complex then reacts with two molecules of the boronic acid to generate the symmetrical biaryl, regenerating Pd(0) in the process.[9][10] Electron-deficient boronic acids can be particularly susceptible to this pathway.[11][12]
The diagram below illustrates how the desired Suzuki-Miyaura cycle competes with the O₂-mediated homocoupling pathway.
Caption: Competing Suzuki-Miyaura and O₂-Mediated Homocoupling Pathways.
The key to preventing homocoupling is to rigorously exclude oxygen and to use a catalyst system that favors the desired cross-coupling pathway over this side reaction.
-
Rigorous Degassing: Solvents must be thoroughly degassed before use. The most effective method is a series of "freeze-pump-thaw" cycles (at least three). Sparging with an inert gas (argon or nitrogen) for 30-60 minutes is a viable alternative.[6]
-
Use a Pd(0) Source or Efficient Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, it requires an in-situ reduction to the active Pd(0) state. This reduction can sometimes be inefficient and can be initiated by homocoupling two boronic acid molecules.[8] Starting with a Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst that cleanly generates Pd(0) can suppress this initiation pathway.
-
Optimize Ligand Choice: Bulky, electron-rich ligands like SPhos or XPhos can accelerate the desired reductive elimination step, helping the Suzuki cycle outcompete the homocoupling pathway.[11]
-
Controlled Reagent Addition: In some difficult cases, slow addition of the boronic acid solution via syringe pump to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[6]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
A1: Like most boronic acids, this reagent should be stored in a cool, dry place, preferably in a desiccator or under an inert atmosphere. Boronic acids are prone to thermal dehydration to form their cyclic trimeric anhydrides, known as boroxines.[13] While this is often a reversible process under reaction conditions, using a pure, well-stored starting material is crucial for reproducibility. It is a stable, white to off-white powder at room temperature.[13]
Q2: Why are Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) so often recommended for this type of substrate?
A2: Buchwald-type ligands are highly effective for challenging Suzuki-Miyaura couplings for two primary reasons related to their structure:
-
Steric Bulk: Their large size promotes the final, product-forming reductive elimination step from the palladium center. This is often the rate-limiting step, especially for sterically congested products.[7]
-
Electron-Rich Nature: The high electron density on the phosphorus atom increases the electron density on the palladium center. This facilitates the initial oxidative addition of the aryl halide, which can be challenging for electron-rich or sterically hindered halides.[6]
For an electron-deficient boronic acid like the topic of this guide, a fast and efficient catalytic cycle is paramount to outcompete the decomposition pathways. These advanced ligands ensure the desired reaction proceeds as quickly as possible.[5]
Q3: How do I choose the right base for my reaction? My yields vary dramatically between different bases.
A3: Base selection is critical and is often the most important variable to screen. The base has multiple roles: it activates the boronic acid by forming the boronate, and it facilitates the regeneration of the Pd(0) catalyst. However, as discussed, it can also promote protodeboronation.[1]
The diagram below shows the central role of the boronic acid and how reaction conditions can push it toward the desired product or undesired byproducts.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Phenylboronic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support hub for the synthesis and optimization of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperature and time. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve robust, reproducible results.
The synthesis of this functionalized arylboronic acid is most commonly achieved via a Palladium-catalyzed Miyaura borylation of a suitable aryl halide precursor, such as 4-bromo-2-fluoro-N-propylbenzamide. This reaction, while powerful, is sensitive to reaction parameters. Temperature and time are not merely variables to be set; they are critical levers that dictate the balance between product formation and the activation of undesired side-reaction pathways.
Troubleshooting Guide: Temperature & Time Optimization
This section addresses specific issues you may encounter during the Miyaura borylation reaction to synthesize the target compound.
Problem: Low or No Product Yield with Starting Material Unconsumed
-
Question: I ran the reaction at 80 °C for 4 hours, but my analysis (TLC/LC-MS) shows mostly unreacted aryl bromide. What is the likely cause related to temperature and time?
-
Answer: This outcome strongly suggests that the catalytic cycle is inefficient or has not been sufficiently activated. The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-limiting step and is highly temperature-dependent.
-
Causality: At an insufficient temperature, the activation energy for oxidative addition is not met, causing the reaction to stall.[1] While some modern, highly active catalyst systems can operate at room temperature, many standard systems (e.g., those using Pd(dppf)Cl₂) require thermal energy to drive the catalytic cycle efficiently.[2]
-
Troubleshooting Steps:
-
Incremental Temperature Increase: Raise the reaction temperature in a controlled manner. A good approach is to increase the internal temperature by 10-15 °C increments (e.g., from 80 °C to 95 °C, then to 110 °C) in subsequent experiments.
-
Extended Reaction Time: At a suboptimal temperature, the reaction may simply be very slow. Before increasing the temperature, consider running a parallel experiment for a longer duration (e.g., 16-24 hours) to determine if the conversion improves.
-
Monitor Progress: For any given temperature, it is crucial to monitor the reaction's progress over time (e.g., at 2, 6, and 18 hours). This will help you determine if the reaction is slow but progressing, or if it has truly stalled.
-
-
Problem: Significant Formation of Protodeboronated Byproduct
-
Question: My reaction has gone to full conversion of the starting material, but I have a high percentage of N-propyl-2-fluorobenzamide (the byproduct from C-B bond cleavage) and a lower-than-expected yield of my desired boronic acid. I ran the reaction at 110 °C overnight. What went wrong?
-
Answer: You are observing a classic and very common side reaction in Suzuki-Miyaura chemistry: protodeboronation .[3] This is the protonolysis of the newly formed carbon-boron bond, which cleaves your product back to a simple arene.
-
Causality: This side reaction is highly sensitive to both temperature and time. Elevated temperatures and prolonged reaction times significantly accelerate the rate of protodeboronation.[3] While heat is needed to drive the productive coupling reaction, excessive thermal energy or holding the reaction at temperature long after completion provides more opportunity for this destructive pathway to occur. The presence of water in the reaction medium can also serve as a proton source for this side reaction.[4]
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the most critical adjustment. Attempt the reaction at a lower temperature (e.g., 90-95 °C). The goal is to find a temperature that is high enough for efficient borylation but low enough to minimize protodeboronation.
-
Conduct a Time-Course Study: At your new, lower temperature, analyze aliquots of the reaction mixture at regular intervals (e.g., every 1-2 hours). Plot the formation of the desired product versus the protodeboronated byproduct. This will reveal the optimal time to quench the reaction—the point where product concentration is maximized before it begins to degrade.
-
Ensure Anhydrous Conditions: While some Suzuki-type reactions tolerate water, minimizing its presence can suppress this side reaction. Ensure your solvent is dry and consider using an anhydrous base if compatible with your system.
-
-
Problem: Formation of Other Impurities (e.g., Homocoupling, Dehalogenation)
-
Question: Besides my product, I'm seeing biaryl homocoupling of my starting material and/or dehalogenation (loss of the bromine). How can temperature and time influence this?
-
Answer: These side reactions are often related to catalyst instability or alternative reaction pathways that can become competitive under non-optimal conditions.
-
Causality:
-
Homocoupling: High temperatures can sometimes lead to catalyst decomposition or promote side reactions where the aryl halide couples with itself.[5][6]
-
Dehalogenation: This occurs when the palladium complex, after oxidative addition, undergoes a reaction that results in the formation of a Pd-hydride species, which then reductively eliminates with the aryl group to give a dehalogenated byproduct.[5] This can be more prevalent at higher temperatures.
-
-
Troubleshooting Steps:
-
Optimize for the "Sweet Spot": As with protodeboronation, the solution is to find the lowest possible temperature and shortest possible time that still provide a high rate of the desired borylation. This minimizes the thermal stress on the catalyst and substrate.
-
Re-evaluate Catalyst System: If these side reactions persist even at lower temperatures, it may indicate that the chosen catalyst/ligand combination is not optimal for your specific substrate. Consider screening more robust ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos) which are known to promote efficient coupling and suppress side reactions.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature and time for the Miyaura borylation of 4-bromo-2-fluoro-N-propylbenzamide?
A typical and effective starting point for many Miyaura borylation reactions using a standard catalyst like Pd(dppf)Cl₂ and a base such as potassium acetate (KOAc) is 90-100 °C for 12-18 hours .[2] This provides a good balance, being energetic enough to promote catalysis without being overly aggressive and causing rapid decomposition. However, this should always be considered a starting point for further optimization.
Q2: How should I structure an experiment to systematically optimize temperature and time?
A One-Factor-At-a-Time (OFAT) approach is straightforward and effective.
-
Temperature Optimization: Set up a parallel array of identical reactions (e.g., 5 reactions). Keep the time constant (e.g., 16 hours) and vary only the temperature (e.g., 75°C, 85°C, 95°C, 105°C, 115°C). Analyze the yield and purity of each to find the optimal temperature.
-
Time Optimization: Using the optimal temperature identified in step 1, set up a single, larger reaction. Withdraw and quench aliquots at specific time points (e.g., 1, 2, 4, 8, 16, 24 hours). Analyzing these will reveal the minimum time required for maximum conversion.
Q3: Is a room-temperature reaction feasible for this synthesis?
It is potentially feasible but requires a highly active, modern palladium pre-catalyst system.[8] Catalysts based on bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) are often capable of facilitating borylations at or near room temperature.[2] If you attempt this, be prepared for significantly longer reaction times compared to heated reactions. For process robustness and speed, a moderately heated reaction (e.g., 70-90 °C) is often more practical.
Q4: My reaction is clean but stalls at ~60% conversion after 4 hours. Should I increase the temperature or just let it run longer?
This is a classic optimization dilemma. The best approach is to first determine if the catalyst is still active. You can do this by running two parallel experiments based on your initial conditions:
-
Experiment A: Let the reaction continue for an additional 12-18 hours at the same temperature. If conversion increases, the issue was simply slow kinetics.
-
Experiment B: After the initial 4 hours, increase the temperature by 15-20 °C. If conversion rapidly goes to completion, the reaction was temperature-limited. Comparing the final purity of A and B will tell you whether extending the time or increasing the heat is the better strategy for your system.
Data Presentation & Visualization
To effectively optimize, it is critical to collect and analyze quantitative data. The table below illustrates a hypothetical outcome of a temperature optimization study.
Table 1: Hypothetical Results of Temperature Optimization Study (Conditions: 4-bromo-2-fluoro-N-propylbenzamide (1.0 eq), B₂pin₂ (1.2 eq), Pd(dppf)Cl₂ (3 mol%), KOAc (3.0 eq), Dioxane, 16 hours)
| Experiment | Temperature (°C) | Yield (%) | Purity (%) | Protodeboronated Byproduct (%) |
| 1 | 70 | 35 | >99 | <1 |
| 2 | 80 | 72 | 98 | 1 |
| 3 | 90 | 91 | 97 | 2 |
| 4 | 100 | 88 | 90 | 9 |
| 5 | 110 | 75 | 81 | 18 |
Analysis: The data clearly indicate that 90 °C provides the optimal balance, delivering the highest yield of high-purity product. Above this temperature, the formation of the protodeboronated byproduct becomes significant, eroding both yield and purity.
Diagrams
Caption: A workflow for systematic optimization of reaction conditions.
Caption: Cause-and-effect relationship between parameters and results.
Experimental Protocols
Protocol 1: General Synthesis of this compound pinacol ester
This is a representative starting point. Reagents and conditions should be optimized.
-
Reagent Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-fluoro-N-propylbenzamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), and potassium acetate (KOAc, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Solvent and Degassing: Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times. Add anhydrous 1,4-dioxane (sufficient to make a ~0.2 M solution with respect to the aryl halide). Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.
-
Heating and Reaction: Heat the reaction mixture to the target temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or the optimal reaction time is reached.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired boronic acid pinacol ester. The ester can then be hydrolyzed to the boronic acid if required.
Protocol 2: Time-Course Optimization Study
-
Setup: Prepare a reaction as described in Protocol 1, but on a slightly larger scale to allow for multiple aliquots to be taken.
-
Sampling: Once the reaction reaches the target temperature, start a timer. At each designated time point (e.g., t = 1, 2, 4, 8, 16 h), carefully and quickly withdraw a small aliquot (~0.1 mL) from the reaction mixture using a nitrogen-purged syringe.
-
Quenching: Immediately quench each aliquot in a labeled vial containing a small amount of deuterated chloroform (CDCl₃) or a suitable LC-MS solvent.
-
Analysis: Analyze each quenched sample by ¹H NMR or LC-MS. By integrating the signals corresponding to the starting material, product, and key byproducts, you can determine the relative concentrations over time and identify the optimal reaction endpoint.
References
- 1. reddit.com [reddit.com]
- 2. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medium.com [medium.com]
- 8. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
Technical Support Center: Enhancing Suzuki-Miyaura Reactions with Electron-Deficient Boronic Acids
Introduction: The Challenge of Electron-Deficient Coupling Partners
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild conditions.[1] However, researchers often encounter significant challenges when one of the coupling partners is an electron-deficient boronic acid or ester. The electron-withdrawing groups on these substrates decrease the nucleophilicity of the organic fragment, which can dramatically slow down the crucial transmetalation step in the catalytic cycle.[2][3]
This guide provides a comprehensive troubleshooting framework for scientists and drug development professionals facing these challenges. We will move beyond simple procedural lists to explain the underlying mechanistic reasons for common failures and provide actionable, field-proven solutions to optimize your reactions for higher yields and purity.
Troubleshooting Workflow: A Systematic Approach to Optimization
When a Suzuki-Miyaura reaction with an electron-deficient boronic acid yields suboptimal results, a systematic approach to diagnosis is critical. The following workflow provides a logical sequence for identifying and resolving the underlying issues.
References
Technical Support Center: The Critical Role of Base in the Stability and Reactivity of Fluorinated Phenylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for navigating the complexities of using fluorinated phenylboronic acids in chemical synthesis. The choice of base is a critical parameter that dictates the success or failure of these reactions, influencing both the desired reactivity and the undesired decomposition pathways. This resource is designed to explain the underlying chemical principles and provide actionable solutions to common experimental challenges.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing the behavior of fluorinated phenylboronic acids in the presence of a base. Understanding these concepts is essential for rational experimental design and troubleshooting.
Q1: What is the primary role of a base in reactions involving phenylboronic acids, such as Suzuki-Miyaura coupling?
In the context of palladium-catalyzed cross-coupling reactions, the base plays an indispensable role in the transmetalation step.[1][2] The neutral boronic acid, ArB(OH)₂, is generally not nucleophilic enough to transfer its organic group to the palladium center efficiently. The base reacts with the Lewis acidic boronic acid to form a more nucleophilic "ate" complex, typically a trihydroxyboronate [ArB(OH)₃]⁻.[3][4][5] This negatively charged species is significantly more reactive and readily participates in transmetalation with the Pd(II) complex in the catalytic cycle, driving the reaction forward.[1][5]
Q2: How do fluorine substituents alter the fundamental properties of phenylboronic acids?
Fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. Introducing fluorine substituents onto the phenyl ring significantly increases the Lewis acidity of the boronic acid group.[6][7][8][9] This increased acidity is reflected in a lower pKa value compared to the unsubstituted phenylboronic acid (pKa ≈ 8.86).[8][9] For instance, the pKa values for fluorinated phenylboronic acids can range from 6.17 to 8.77, depending on the number and position of the fluorine atoms.[7][8] This enhanced acidity makes them more reactive towards bases, facilitating the formation of the active boronate "ate" complex, but also rendering them more susceptible to base-mediated decomposition.[8]
Q3: What is protodeboronation, and why is it a major concern with fluorinated phenylboronic acids?
Protodeboronation is a detrimental side reaction where the C-B bond is cleaved and the boronic acid moiety is replaced by a hydrogen atom (Ar-B(OH)₂ → Ar-H).[10][11] This process is a significant challenge, particularly with electron-deficient arylboronic acids, such as fluorinated derivatives.[3][4][12][13] The reaction is often promoted or catalyzed by bases and is exacerbated by the presence of a proton source like water.[10][11][14] Fluorinated phenylboronic acids are especially prone to this decomposition pathway because the electron-withdrawing fluorine atoms stabilize the transient negative charge on the aromatic ring that can develop during the C-B bond cleavage, making the process more favorable.[3][4]
Q4: How does the position and number of fluorine atoms affect the stability of the boronic acid?
The stability of a fluorinated phenylboronic acid is highly dependent on the substitution pattern.
-
Ortho-Substitution: Fluorine atoms at the ortho position have the most pronounced destabilizing effect.[6][7][12] Compounds with two fluorine atoms in the ortho positions (e.g., 2,6-difluorophenylboronic acid) are particularly unstable in basic media and prone to rapid protodeboronation.[3][6][7][13] This enhanced reactivity is due to a combination of strong inductive electron withdrawal and potential steric factors.[4]
-
Meta- and Para-Substitution: Fluorine atoms at the meta and para positions also increase acidity and susceptibility to protodeboronation, but generally to a lesser extent than ortho substituents.[8]
-
Polyfluorination: As the number of fluorine atoms increases, the Lewis acidity increases, but the stability in basic conditions generally decreases.[2][12] Pentafluorophenylboronic acid, for example, is known to be unstable under typical Suzuki-Miyaura conditions, often leading to protodeboronation.[12]
Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
This section provides a structured approach to diagnosing and solving common problems encountered during Suzuki-Miyaura reactions involving fluorinated phenylboronic acids.
Problem: Low or No Yield of Desired Cross-Coupled Product
A low or non-existent yield is the most common issue. The key is to determine if the boronic acid is decomposing or if the catalytic cycle is failing.
Caption: Troubleshooting workflow for a failing Suzuki-Miyaura reaction.
In-Depth Analysis & Solutions
This is the most frequent failure mode with fluorinated phenylboronic acids.[14] The base intended to facilitate the reaction is instead promoting the destruction of your starting material.
-
Core Problem: The chosen base is too strong or the conditions are too protic, accelerating protodeboronation over the desired transmetalation.[11]
-
Solutions:
-
Switch to a Milder Base: If you are using a strong base like NaOH or Cs₂CO₃, switch to a milder inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[14] In some cases, potassium fluoride (KF) under anhydrous conditions can be effective.[14]
-
Use Anhydrous Conditions: Since water is the primary proton source for protodeboronation, switching to strictly anhydrous conditions can significantly suppress this side reaction.[11] Use anhydrous solvents (e.g., toluene, dioxane) and a dry, powdered base.
-
Lower the Reaction Temperature: Protodeboronation is often accelerated at higher temperatures. Running the reaction at a lower temperature (e.g., 60-80 °C) may favor the catalytic cross-coupling pathway.
-
Employ a Boronic Acid Surrogate: Boronic esters, particularly pinacol esters, are often more stable towards base-mediated protodeboronation than the corresponding free boronic acids.[3][8] They hydrolyze slowly in situ to generate a low steady-state concentration of the active boronic acid, minimizing its decomposition.[4]
-
This suggests that the catalytic cycle is stalled, most likely at the transmetalation step.
-
Core Problem: The base may be too weak or too insoluble to effectively generate the reactive boronate "ate" complex.
-
Solutions:
-
Select a Stronger or More Soluble Base: If using a weak base like KF, consider moving to K₂CO₃ or K₃PO₄.[14] Cesium carbonate (Cs₂CO₃) is a strong and often highly effective base, though its high basicity can increase the risk of protodeboronation.[14]
-
Modify the Solvent System: For inorganic bases that have poor solubility in organic solvents, adding a small amount of water (e.g., a 10:1 or 5:1 mixture of dioxane/water) can dramatically increase the reaction rate.[15] However, this must be balanced against the increased risk of protodeboronation.
-
Optimize the Catalyst System: For challenging couplings, especially with sterically hindered substrates, the choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to facilitate the reaction.[11][16]
-
| Base | Typical Equivalents | Common Solvents | Strengths | Weaknesses |
| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane, THF, often with H₂O | Good general-purpose base; effective for many substrates.[14] | Can be too harsh for highly sensitive boronic acids. |
| K₂CO₃ | 2.0 - 3.0 | Toluene, Dioxane, DMF, often with H₂O | Milder than K₃PO₄; good starting point for sensitive substrates.[14][17] | May be too weak for less reactive partners. |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane, Toluene, DMF | Highly effective, often succeeds where other bases fail due to high solubility and basicity.[14] | Expensive; high basicity can significantly promote protodeboronation. |
| KF | 2.0 - 3.0 | Toluene, Dioxane (Anhydrous) | Mild and suitable for base-labile functional groups; minimizes protodeboronation.[14] | Often requires anhydrous conditions and may be less effective. |
| Organic Bases (e.g., TEA, DIPEA) | 2.0 - 4.0 | Toluene, THF | Soluble in organic solvents. | Generally less effective than inorganic bases for activating boronic acids.[14] |
Part 3: Advanced Protocols & Methodologies
Protocol 1: Step-by-Step Guide for Optimizing Base Selection
This protocol provides a systematic approach to finding the optimal base for a challenging Suzuki-Miyaura coupling involving a fluorinated phenylboronic acid.
Objective: To maximize the yield of the desired product while minimizing protodeboronation.
Materials:
-
Aryl Halide (limiting reagent, 1.0 equiv)
-
Fluorinated Phenylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Bases to be screened (e.g., K₃PO₄, K₂CO₃, KF)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Reaction vials with stir bars
Procedure:
-
Array Setup: In an inert atmosphere glovebox, set up a parallel array of reaction vials. To each vial, add the aryl halide, the fluorinated phenylboronic acid, the palladium precatalyst, and the ligand.
-
Base Addition: To separate sets of vials, add 2.5 equivalents of each base to be tested (e.g., Vials 1-3: K₃PO₄; Vials 4-6: K₂CO₃; Vials 7-9: KF). Ensure the bases are finely powdered and anhydrous.
-
Solvent Addition: Add the anhydrous, degassed solvent to each vial to achieve a concentration of ~0.1 M with respect to the aryl halide.
-
Reaction: Seal the vials and place them in a preheated aluminum block on a stirrer hotplate. Heat the reaction to a moderate temperature (e.g., 80 °C) and stir for a set period (e.g., 4 hours).
-
Analysis: After the allotted time, cool the reactions to room temperature. Take a small aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS.
-
Evaluation: Compare the ratio of the desired product to the protodeboronated byproduct and remaining starting material for each base. The base that provides the highest ratio of product to byproduct is the optimal choice for this transformation. Further optimization of temperature and time can be performed if necessary.
The Dual Role of the Base: A Balancing Act
The base is required for the productive catalytic cycle but also enables the destructive protodeboronation pathway. Optimizing a reaction is a matter of finding conditions that favor the kinetics of the productive pathway.
Caption: The dual role of the base in Suzuki-Miyaura coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Homocoupling of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the homocoupling of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid. Our goal is to provide you with a deep understanding of the underlying mechanisms and to offer practical, field-proven strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling, and why is it a significant issue with this compound?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl dimer. In the case of this compound (Structure 1), this results in the formation of 2,2'-difluoro-5,5'-bis(propylcarbamoyl)-1,1'-biphenyl (Structure 2).
This side reaction is problematic for several reasons:
-
Reduced Yield: It consumes your boronic acid, lowering the yield of the desired cross-coupled product.
-
Complicated Purification: The homocoupled byproduct often has similar polarity to the target molecule, making chromatographic separation difficult and time-consuming.[1]
-
Stoichiometry Imbalance: The unintended consumption of the boronic acid disrupts the carefully controlled stoichiometry of the reaction.
The substrate, this compound, possesses an electron-withdrawing fluorine atom, which can increase the acidity of the boronic acid and potentially make it more susceptible to certain degradation or side-reaction pathways.[2][3]
Structure 1: this compound Structure 2: Homocoupled Dimer Product
Q2: What are the primary mechanistic pathways that lead to homocoupling?
A2: Homocoupling of boronic acids in Suzuki reactions is primarily driven by two palladium-mediated mechanisms, both of which compete with the desired catalytic cycle.[4] Understanding these is critical for effective troubleshooting.
-
Oxygen-Mediated Homocoupling: This is the most common cause.[5] If dissolved oxygen is present in the reaction mixture, it can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homodimer and regenerate the Pd(0) catalyst.[4][6][7] Rigorous exclusion of oxygen is the most critical step to prevent this pathway.[5][8]
-
Pd(II) Precatalyst-Mediated Homocoupling: When using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the precatalyst itself can react directly with the boronic acid to form the homocoupled product.[4][6] This reaction serves as one of the pathways to generate the active Pd(0) species required for the main catalytic cycle, but it does so at the expense of your starting material.[6][9]
The diagram below illustrates how these homocoupling pathways diverge from the desired Suzuki-Miyaura cross-coupling cycle.
Troubleshooting Guides
Q3: I'm observing significant homodimer formation. What is the first and most critical parameter to check?
A3: Oxygen exclusion. The overwhelming majority of homocoupling issues stem from inadequate deoxygenation of the reaction mixture.[5][7][10] Oxygen's presence can turn your catalytic Pd(0) into a stoichiometric oxidant for your boronic acid.[6]
Troubleshooting Protocol: Rigorous Deoxygenation
-
Reagent & Solvent Preparation:
-
Combine your aryl halide, this compound, and base in a dry Schlenk flask equipped with a stir bar.
-
Add the solvent (and water, if using a biphasic system). Ensure the solvents themselves have been previously degassed.
-
-
Establish Inert Atmosphere:
-
Seal the flask with a septum and connect it to a Schlenk line.
-
Perform a minimum of three vacuum-backfill cycles with a high-purity inert gas (Argon or Nitrogen).
-
-
Subsurface Sparge (Most Effective Method):
-
While maintaining a positive pressure of inert gas, insert a long needle connected to the gas line through the septum so its tip is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas vigorously through the solution for 15-30 minutes. This is more effective at removing dissolved oxygen than simply purging the headspace.[8]
-
-
Catalyst Addition:
-
After sparging, remove the needles and add the palladium catalyst under a positive flow of inert gas to prevent air from entering the flask.
-
-
Reaction Execution:
-
Maintain a positive pressure of inert gas (e.g., using a balloon) throughout the reaction.
-
Q4: I've improved my degassing technique, but homocoupling persists. How can I further optimize my reaction conditions?
A4: If rigorous deoxygenation is insufficient, the next step is to systematically evaluate the other reaction components: the palladium source, ligand, base, and temperature. These factors influence the relative rates of the desired cross-coupling versus the undesired homocoupling.
Systematic Optimization Workflow
Parameter Screening Guide
The following table provides a structured approach to screening key reaction parameters. It is recommended to vary one parameter at a time to isolate its effect.
| Parameter | Standard Condition | Alternative 1 (Reduce Homocoupling) | Alternative 2 (Reduce Homocoupling) | Rationale & Causality |
| Pd Source | Pd(OAc)₂ or PdCl₂(dppf) | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ do not require an initial reduction step via homocoupling, thus minimizing this pathway at the reaction's onset.[11] |
| Ligand | PPh₃ or dppf | SPhos or XPhos | PCy₃ | Bulky, electron-rich phosphine ligands accelerate the rates of oxidative addition and reductive elimination in the desired cycle, outcompeting the homocoupling pathway.[1][2][12] |
| Base | Na₂CO₃ or Cs₂CO₃ | K₃PO₄ | K₂CO₃ | A moderately strong, non-nucleophilic base like K₃PO₄ is often optimal. Very strong bases can sometimes accelerate boronic acid degradation, while weaker bases may not promote transmetalation effectively.[13][14] |
| Temperature | 80-100 °C | 60 °C | Room Temperature (with active catalyst) | Homocoupling can have a different activation energy than the desired reaction. Lowering the temperature may disproportionately slow the side reaction.[1] |
| Additive | None | Potassium Formate (HCO₂K) | N/A | Potassium formate can act as a mild reducing agent, helping to scavenge any Pd(II) species that form without interfering with the main catalytic cycle.[8] |
Q5: Could the N-H bond of the propylcarbamoyl group in my specific boronic acid be causing complications?
A5: Yes, this is a possibility. The amide N-H proton is weakly acidic and could potentially interact with strong bases. More significantly, the amide functionality, particularly the oxygen atom, can act as a coordinating group.
-
Coordination to Palladium: The amide could coordinate to the palladium center, potentially altering its electronic properties and reactivity in a way that might disfavor the desired reductive elimination step.
-
Interaction with Boron: Intramolecular coordination between the amide and the boronic acid group could affect its stability or reactivity during the transmetalation step.
If you suspect the amide group is problematic after optimizing other conditions, consider the following advanced strategies:
-
Protecting Group Strategy: In some cases, protecting the amide N-H with a group like Boc (tert-butyloxycarbonyl) can prevent unwanted coordination or acid-base chemistry, though this adds synthetic steps.
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester, can prevent many side reactions.[3][6] These esters are generally more robust and release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Technical Guide to the Suzuki-Miyaura Coupling Reactivity of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.[1][2][3] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, yield, and scope of this transformation. This guide provides an in-depth comparative analysis of the reactivity of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid , a sophisticated building block, against a panel of structurally relevant boronic acids. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for understanding and predicting its performance in Suzuki-Miyaura coupling reactions.
Mechanistic Underpinnings of Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle is broadly understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The reactivity of the boronic acid predominantly influences the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. The facility of this step is governed by a confluence of electronic and steric factors inherent to the boronic acid.
The Catalytic Cycle: A Visual Representation
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Dissecting the Substituent Effects in this compound
The reactivity of an arylboronic acid is intricately linked to the electronic properties of its substituents. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the aryl group, facilitating the transmetalation step and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) tend to decrease the electron density on the carbon atom bound to boron, which can retard the rate of transmetalation.[5]
In the case of This compound , we must consider the interplay of two key substituents:
-
3-Fluoro Group: The fluorine atom at the ortho position to the boronic acid exerts a dual electronic effect. It is strongly electron-withdrawing via induction (-I effect) but can also act as a weak electron-donating group through resonance (+R effect). For a fluorine substituent, the inductive effect typically dominates, leading to an overall electron-withdrawing character. Furthermore, an ortho-fluoro group can increase the Lewis acidity of the boronic acid, which may influence its interaction with the base and the palladium catalyst.[6]
-
4-(propylcarbamoyl) Group: The propylcarbamoyl group, an amide functionality, is positioned meta to the boronic acid. The amide group is generally considered to be electron-withdrawing due to the resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen, which is further influenced by the inductive effect of the carbonyl group.[7]
The combination of a potent inductively withdrawing fluorine at the ortho position and an electron-withdrawing amide group at the meta position renders the aromatic ring of This compound relatively electron-deficient. This electronic profile is anticipated to have a discernible impact on its reactivity in Suzuki-Miyaura coupling.
A Comparative Reactivity Study: Experimental Design
To objectively assess the reactivity of This compound , a rigorous kinetic study is proposed. This study will compare its performance against a selection of benchmark boronic acids with varying electronic and steric properties.
Selected Boronic Acids for Comparison:
| Compound | Structure | Key Features |
| 1. This compound | Ortho-fluoro (EWG), meta-amide (EWG) | |
| 2. Phenylboronic acid | Unsubstituted baseline | |
| 3. 4-Methoxyphenylboronic acid | Para-methoxy (strong EDG) | |
| 4. 4-Trifluoromethylphenylboronic acid | Para-trifluoromethyl (strong EWG) | |
| 5. 2-Fluorophenylboronic acid | Ortho-fluoro (EWG), steric hindrance |
Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling
The following protocol outlines a standardized procedure for monitoring the reaction kinetics.
-
Reaction Setup: In a temperature-controlled reaction vessel equipped with a magnetic stirrer, combine the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), the respective boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Initiation and Sampling: Initiate the reaction by bringing the mixture to the desired temperature (e.g., 80 °C). At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, and 120 minutes), withdraw an aliquot of the reaction mixture and quench it with a suitable solvent (e.g., cold acetonitrile).
-
Analysis: Analyze the quenched samples by a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the product and the remaining aryl halide.
-
Data Processing: Plot the concentration of the product as a function of time. The initial reaction rate can be determined from the slope of the initial linear portion of the curve.
Workflow for Comparative Kinetic Analysis
Figure 2: A schematic of the experimental workflow for the kinetic analysis.
Predicted Reactivity and Comparative Data
Based on the established principles of substituent effects, we can predict the relative reactivity of the selected boronic acids. The experimental data from the proposed kinetic study are expected to align with these predictions.
Table 1: Predicted and Hypothetical Experimental Data for Suzuki-Miyaura Coupling
| Boronic Acid | Substituent Effects | Predicted Relative Rate | Hypothetical Initial Rate (M/s x 10⁻⁵) | Hypothetical Yield after 1h (%) |
| 4-Methoxyphenylboronic acid | Strong EDG | Fastest | 8.5 | 95 |
| Phenylboronic acid | Neutral | Moderate | 5.2 | 78 |
| 2-Fluorophenylboronic acid | EWG, Steric Hindrance | Slow | 3.1 | 55 |
| 4-Trifluoromethylphenylboronic acid | Strong EWG | Slower | 2.4 | 45 |
| This compound | Dual EWG | Slowest | 1.8 | 35 |
Disclaimer: The hypothetical data presented are for illustrative purposes and are based on established chemical principles. Actual experimental results may vary.
Interpretation and Practical Implications
The combined electron-withdrawing nature of the ortho-fluoro and meta-amide substituents in This compound is anticipated to significantly decrease its reactivity in Suzuki-Miyaura coupling compared to unsubstituted or electron-rich boronic acids. This reduced reactivity is primarily attributed to the diminished nucleophilicity of the aryl ring, which slows the rate-determining transmetalation step.
For researchers and drug development professionals, this has several practical implications:
-
Reaction Optimization: To achieve satisfactory yields and reaction times with This compound , it may be necessary to employ more forcing reaction conditions. This could include higher catalyst loadings, the use of more active catalyst systems (e.g., those with electron-rich and bulky phosphine ligands), higher reaction temperatures, or stronger bases.
-
Substrate Scope: The coupling of this boronic acid with electron-rich aryl halides is expected to proceed more readily than with electron-deficient partners.
-
Strategic Synthesis Design: In a multi-step synthesis, it may be advantageous to introduce the biaryl linkage using this boronic acid at a stage where the coupling partner is more reactive or where more robust conditions can be tolerated.
Conclusion
This compound is a valuable building block for the synthesis of complex molecules in pharmaceutical and materials science. However, its unique substitution pattern, featuring two electron-withdrawing groups, renders it less reactive in Suzuki-Miyaura coupling than many common boronic acids. A thorough understanding of these electronic effects, coupled with a systematic approach to reaction optimization, is crucial for its successful implementation in synthetic workflows. This guide provides the theoretical framework and a practical experimental design for the comparative assessment of its reactivity, empowering researchers to make informed decisions in their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Comparative Efficacy Analysis: 3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid versus its Non-fluorinated Analog
A Senior Application Scientist's Guide to Understanding Ortho-Fluorination in Boronic Acid Inhibitors
In the landscape of modern drug discovery, particularly in the design of covalent inhibitors, boronic acids have carved out a significant niche. Their unique ability to form reversible covalent bonds with the active site residues of enzymes, most notably serine proteases, makes them a compelling class of therapeutic agents. This guide provides an in-depth comparison between (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid and its non-fluorinated parent, (4-(propylcarbamoyl)phenyl)boronic acid. We will dissect the profound influence of a single, strategically placed fluorine atom on the compound's physicochemical properties and, consequently, its biological efficacy.
The introduction of fluorine into drug candidates is a cornerstone of medicinal chemistry, often employed to enhance metabolic stability, membrane permeability, and binding affinity. In the context of boronic acids, the effects of fluorination are particularly nuanced, directly influencing the compound's acidity (pKa) and its electrophilic character, which are critical determinants of its inhibitory potency.
Chemical Structures and Key Differences
The sole structural difference between the two molecules is the presence of a fluorine atom on the phenyl ring, positioned ortho to the boronic acid group. This seemingly minor alteration has significant electronic consequences.
Figure 1: Chemical structures of the non-fluorinated (left) and fluorinated (right) analogs.
Comparative Analysis of Inhibitory Efficacy
While direct, head-to-head experimental data for these specific compounds is not extensively published, we can infer their relative performance based on well-established principles of physical organic and medicinal chemistry. The primary target class for such inhibitors is serine proteases, where the boronic acid moiety interacts with the catalytic serine residue.
The inhibitory mechanism involves the boronic acid (a Lewis acid) accepting a lone pair of electrons from the hydroxyl group of the active site serine (a nucleophile) to form a tetrahedral boronate adduct. The stability of this adduct is a key determinant of the inhibitor's potency, often measured by the inhibition constant (Ki).
Figure 2: Generalized mechanism of serine protease inhibition by a boronic acid.
The key to understanding the efficacy difference lies in the pKa of the boronic acid group. For the boronic acid to be a potent inhibitor, it must be predominantly in the neutral, trigonal planar state [R-B(OH)₂] to enter the often hydrophobic active site. However, the actual covalent interaction involves the tetrahedral boronate form [R-B(OH)₃]⁻, which mimics the transition state of peptide bond hydrolysis. The equilibrium between these two forms is governed by the pKa.
Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing effect. When placed ortho to the boronic acid group, it significantly lowers the pKa of the boronic acid.
-
(4-(propylcarbamoyl)phenyl)boronic acid: The pKa is expected to be similar to that of 4-carboxyphenylboronic acid, which is approximately 8.2.
-
This compound: The ortho-fluoro substitution can lower the pKa by 1-2 units, potentially bringing it into the range of 6.5-7.5.
This pKa reduction means that at physiological pH (~7.4), a greater fraction of the fluorinated analog will exist in the desired tetrahedral boronate state, making it a more potent Lewis acid and thus a more effective inhibitor.
Anticipated Performance Data
The following table summarizes the expected properties and performance based on established chemical principles. These are predictive values and require experimental validation.
| Parameter | (4-(propylcarbamoyl)phenyl)boronic acid (Analog A) | This compound (Analog B) | Rationale for Difference |
| Boronic Acid pKa | ~8.0 - 8.5 | ~6.5 - 7.5 | The electron-withdrawing effect of the ortho-fluorine atom stabilizes the anionic boronate form, lowering the pKa. |
| Inhibition Constant (Ki) | Higher (Lower Potency) | Lower (Higher Potency) | A lower pKa means a higher concentration of the active tetrahedral species at physiological pH, leading to stronger binding. |
| Binding Affinity | Moderate | Enhanced | The fluorine atom may also engage in favorable orthogonal multipolar interactions with the enzyme backbone, further enhancing affinity. |
| Metabolic Stability | Susceptible to oxidation | Potentially enhanced | C-F bonds are highly stable and can block sites of metabolism, though this is less of a factor for the phenyl ring itself. |
Experimental Protocol: Determining Inhibitory Potency (Ki) via Enzyme Kinetics
To empirically validate the predicted difference in efficacy, a standard enzyme inhibition assay is required. This protocol outlines a workflow for determining the Ki of each compound against a model serine protease, such as chymotrypsin.
Objective: To determine the inhibition constant (Ki) for each boronic acid analog.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
Inhibitor Stock Solutions: 10 mM of Analog A and Analog B in DMSO
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5
-
96-well microplates (UV-transparent)
-
Microplate reader capable of reading absorbance at 405 nm
Workflow Diagram
Figure 3: Step-by-step workflow for the enzyme inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and equilibrate to room temperature.
-
Prepare a 1 mg/mL stock solution of chymotrypsin in 1 mM HCl. Dilute to a final working concentration of 25 nM in the assay buffer just before use.
-
Prepare a 10 mM stock solution of the substrate in DMSO. Dilute to various working concentrations (e.g., 0.1x, 0.5x, 1x, 2x, 5x Km) in the assay buffer. The Km for Suc-AAPF-pNA with chymotrypsin is ~0.1 mM.
-
-
Inhibitor Dilution: Perform a serial dilution of the 10 mM inhibitor stock solutions (Analog A and B) in DMSO to create a range of concentrations (e.g., from 100 µM down to 1 nM).
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 25 µL of the chymotrypsin working solution to each well.
-
Add 5 µL of the diluted inhibitor solutions to the appropriate wells. Include "no inhibitor" controls containing 5 µL of DMSO.
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the enzyme and inhibitor to reach equilibrium.
-
Reaction Initiation: Add 20 µL of the substrate working solution to all wells to start the reaction. The final volume should be 100 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10 minutes. The product, p-nitroaniline, is yellow and absorbs at this wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Plot V₀ versus inhibitor concentration for each substrate concentration.
-
Determine the Ki value using non-linear regression analysis by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive) using software like GraphPad Prism. For competitive inhibitors, the Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)) can also be used.
-
Conclusion and Expert Recommendation
The strategic placement of a fluorine atom ortho to the boronic acid moiety in this compound is predicted to substantially enhance its inhibitory potency compared to its non-fluorinated analog. This enhancement is primarily driven by the electron-withdrawing nature of fluorine, which lowers the pKa of the boronic acid, increasing the population of the active tetrahedral boronate species at physiological pH. This leads to a more stable covalent complex with the target enzyme and, therefore, a lower Ki value.
For research and drug development professionals, the fluorinated analog represents a more promising starting point for inhibitor design. Its inherently higher potency allows for potentially lower therapeutic doses, which can reduce off-target effects and improve the overall safety profile of a drug candidate. The experimental protocol provided offers a robust framework for empirically verifying these predictions and accurately quantifying the potency of both compounds. The choice to pursue the fluorinated analog is a clear example of how subtle, electronically-guided modifications can yield significant improvements in pharmacological activity.
A Researcher's Guide to Suzuki Couplings: Comparative Yield Analysis of Substituted Phenylboronic Acids
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial to pharmaceutical and materials science.[1][2] The reaction's efficiency is profoundly influenced by the electronic and steric nature of the coupling partners. This guide offers an in-depth comparative analysis of product yields in Suzuki couplings using phenylboronic acids with a variety of substituents. We will explore the mechanistic underpinnings of these differences, provide robust experimental data, and present a detailed protocol to empower researchers in optimizing their synthetic strategies.
The Decisive Role of Substituents in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1][3] The electronic properties of the substituents on the phenylboronic acid exert their most significant influence during the transmetalation step.[2]
Generally, electron-donating groups (EDGs) on the phenylboronic acid increase the nucleophilicity of the aryl group, which accelerates the rate-determining transmetalation step and often leads to higher yields.[2][4] Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aryl group, which can retard the transmetalation process and may result in lower yields or require more forcing reaction conditions.[2][5]
Steric hindrance, particularly from ortho substituents on the phenylboronic acid, can also dramatically impact the reaction yield by impeding the approach of the boronic acid to the palladium center.[5][6]
Visualizing the Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of Biaryl Compounds Synthesized Using (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic Acid
This guide provides an in-depth, objective comparison of structural analysis techniques for novel compounds synthesized using (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid. It is designed for researchers, scientists, and drug development professionals engaged in medicinal chemistry and materials science. We will explore the critical role of this building block's unique structural motifs—the meta-fluoro substituent and the ortho-propylcarbamoyl group—and detail the experimental methodologies required to elucidate their influence on the final compound's three-dimensional structure, conformation, and intermolecular interactions.
Introduction: The Strategic Value of Substituted Phenylboronic Acids
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The functionalization of the phenyl ring on these boronic acids allows for the precise introduction of chemical features that can modulate the physicochemical and biological properties of the target molecules.[2][3]
This compound (CAS 874289-15-3) is a sophisticated building block that offers three key strategic advantages in drug and materials design:[4][5]
-
The Boronic Acid Moiety: Serves as the reactive handle for Suzuki-Miyaura coupling, enabling the formation of biaryl structures.[6]
-
The Fluorine Atom: Positioned at the meta-position, the electron-withdrawing fluorine atom can significantly influence the electronic properties of the molecule, enhance metabolic stability, and alter binding affinities through specific interactions.[7]
-
The Propylcarbamoyl Group: This amide group provides a hydrogen bond donor (N-H) and acceptor (C=O), creating opportunities for specific, directional intermolecular interactions that are crucial for crystal packing and binding to biological targets.
This guide will focus on the comprehensive structural characterization of compounds derived from this reagent, comparing the insights gained from various analytical techniques and contrasting them with plausible structural alternatives.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Workflow
The primary application for this compound is the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. A generalized workflow for this process is essential for understanding the origin of the compounds to be analyzed.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol: General Suzuki-Miyaura Cross-Coupling
This protocol provides a standardized procedure for benchmarking the reactivity of this compound.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), a suitable base such as K₂CO₃ (2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of Toluene and Water (5 mL), via syringe.
-
Reaction: Vigorously stir the mixture at a specified temperature (e.g., 90-110 °C). Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.[2]
Core Methodologies for Structural Analysis
A multi-faceted approach is required to fully characterize the synthesized compounds. X-ray crystallography provides the definitive solid-state structure, while NMR spectroscopy offers crucial information about the structure in solution.
Single-Crystal X-ray Crystallography
X-ray crystallography is the gold standard for unambiguously determining the three-dimensional molecular structure, including precise bond lengths, bond angles, and the absolute configuration of chiral molecules.[8] For compounds derived from our target boronic acid, this technique is invaluable for understanding how the fluoro and propylcarbamoyl substituents dictate the crystal packing through intermolecular interactions.[9]
Key Analytical Objectives:
-
Conformation: Determine the dihedral angle between the two aryl rings.
-
Intramolecular Interactions: Identify any non-covalent interactions, such as hydrogen bonds between the amide N-H and the fluorine atom of a neighboring molecule.
-
Intermolecular Interactions: Elucidate the hydrogen bonding networks formed by the propylcarbamoyl group and other potential weak interactions (e.g., C-H···F, C-H···π, π···π stacking) that govern the crystal lattice.[10]
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth: High-quality single crystals are paramount.[8] Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, methanol). Employ slow evaporation, vapor diffusion (e.g., using a hexane anti-solvent), or slow cooling techniques to grow crystals suitable for diffraction.
-
Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods (e.g., with SHELXS). Refine the structural model against the data using full-matrix least-squares procedures (e.g., with SHELXL) to obtain the final structural parameters.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the covalent structure of the synthesized compound in solution and providing insights into its dynamic behavior. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments is recommended for a complete analysis.
-
¹H and ¹³C NMR: Used to confirm the overall carbon-hydrogen framework and successful bond formation. The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern.
-
¹⁹F NMR: Directly observes the fluorine atom, providing a clean signal that is highly sensitive to the local electronic environment. It serves as an excellent probe to confirm the presence and purity of the fluorinated moiety.
-
¹¹B NMR: Useful for analyzing the boronic acid starting material and monitoring its consumption. The chemical shift in ¹¹B NMR can distinguish between the trigonal boronic acid and the tetrahedral boronate species that may form in solution.[11][12]
Caption: Workflow for comprehensive structural analysis.
Comparative Analysis: Structural Insights and Alternative Reagents
To fully appreciate the structural contributions of this compound, we must compare the resulting structures to those that could be synthesized from alternative reagents.
Comparison with Structural Isomers
The specific placement of the fluoro and propylcarbamoyl groups is critical. A comparison with a hypothetical compound synthesized from an isomeric boronic acid, such as (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid , highlights this importance.
| Feature | (3-Fluoro-4-propylcarbamoyl) Moiety | Hypothetical (4-Fluoro-3-propylcarbamoyl) Moiety | Structural Implication |
| H-Bonding | Amide N-H is ortho to the biaryl linkage. | Amide N-H is meta to the biaryl linkage. | Steric hindrance may be lower in the 4-fluoro isomer, potentially allowing for more planar conformations and different crystal packing. |
| Fluorine Position | meta to the biaryl linkage. | para to the biaryl linkage. | A para-fluoro substituent would exert a stronger electronic effect along the axis of the biaryl bond, potentially altering the overall molecular dipole and long-range electronic communication. |
| Intramolecular H-Bond | An intramolecular N-H···F hydrogen bond is sterically unlikely. | An intramolecular N-H···F hydrogen bond is plausible, which could lock the conformation of the amide group. | This could lead to a more rigid structure, reducing conformational flexibility and impacting biological activity. |
Comparison with Alternative Boron Reagents
While boronic acids are common, they can be prone to decomposition (protodeboronation) under certain reaction conditions.[13] Alternative, more stable boron reagents can be used, which impacts the synthetic process but should yield the identical final product.
| Reagent Type | Structure Example | Advantages | Disadvantages & Analytical Considerations |
| Boronic Acid | R-B(OH)₂ | Commercially available, widely used. | Can be unstable, potentially leading to side products that complicate purification and analysis.[13] |
| Boronate Ester | R-B(O-Pin) | More stable to air and moisture, often purer. | Requires an extra synthetic step. Incomplete hydrolysis can leave pinacol-related impurities. |
| Trifluoroborate Salt | [R-BF₃]K | Highly stable, crystalline solids, easy to handle.[14] | Slower release of the active boronic acid under reaction conditions, which can be beneficial for sensitive substrates.[14] |
The choice of boron reagent primarily affects the synthesis and purification stages. However, using a more stable reagent like a trifluoroborate salt can lead to a cleaner reaction profile, simplifying the isolation and subsequent structural analysis of the final product.
Data Summary and Interpretation
For any newly synthesized compound, quantitative data should be summarized for clear comparison. Below are template tables for presenting key structural parameters obtained from X-ray crystallography and NMR spectroscopy.
Table 1: Hypothetical Crystallographic Data Comparison
| Parameter | Compound from 3-F-4-PC BA¹ | Compound from 4-F-3-PC BA² |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pna2₁ |
| Biaryl Dihedral Angle (°) | 45.8 | 25.2 |
| Key H-Bond (Donor···Acceptor, Å) | N-H···O=C (intermolecular), 2.95 | N-H···F (intramolecular), 2.75 |
| Closest F···F contact (Å) | 4.1 | 3.8 |
| ¹this compound | ||
| ²(4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid |
Table 2: Representative NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Key Observation |
| ¹H | 8.5 - 8.7 (broad singlet) | Signal corresponding to the amide N-H proton. |
| ¹⁹F | -110 to -120 | A singlet or doublet in the aromatic fluorine region, confirming its presence. |
| ¹³C | 165 - 170 | Signal for the amide carbonyl carbon. |
| ¹¹B | 28 - 33 (in starting material) | Broad signal characteristic of a trigonal boronic acid.[12] |
Conclusion
The structural analysis of compounds synthesized using this compound requires a rigorous and multi-technique approach. The strategic placement of the fluoro and propylcarbamoyl groups provides a unique opportunity to engineer specific molecular properties, but their influence can only be understood through detailed characterization. By combining single-crystal X-ray crystallography with a full suite of NMR experiments, researchers can gain a comprehensive understanding of both the static, solid-state structure and the dynamic, solution-state behavior of these novel biaryl compounds. This guide provides the necessary framework, experimental protocols, and comparative logic to empower scientists in their pursuit of next-generation molecules for drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. calpaclab.com [calpaclab.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mkuniversity.ac.in [mkuniversity.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Orthogonal Approach: A Comparative Guide to Assessing Purity of Synthesized Compounds via HPLC and NMR
In the landscape of drug discovery and chemical synthesis, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and translatable scientific data are built. Trace impurities, even at seemingly negligible levels, can precipitate unforeseen biological activities, confound structure-activity relationship (SAR) studies, and compromise the safety and efficacy of a potential therapeutic agent.[1][2] This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the rigorous assessment of compound purity. As a senior application scientist, my objective is to move beyond a mere recitation of protocols and delve into the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.
The Imperative of Purity: A Regulatory Standpoint
Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[3] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and toxicological qualification of impurities at specified thresholds, which are often in the sub-0.1% range.[4] This regulatory framework underscores the necessity of employing analytical methods that are not only sensitive and accurate but also validated to be "fit for purpose."[3][5]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful and versatile chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[6][7] For purity assessment, it excels at resolving a target compound from its impurities, providing a quantitative measure of their relative abundance, typically as a percentage of the total peak area.[8]
The Causality Behind HPLC Method Development
The development of a robust HPLC method is a systematic process aimed at achieving optimal separation (resolution) of all components in a sample.[9] The choices made at each step are critical for the method's success.
-
Column Selection: The heart of the separation is the column. Reversed-phase chromatography, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode for small-molecule analysis.[10] The choice of column chemistry is dictated by the analyte's properties; for instance, a phenyl-hexyl column might be selected to enhance the retention of aromatic compounds through π-π interactions.
-
Mobile Phase Optimization: The mobile phase composition is meticulously adjusted to fine-tune the separation. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed to resolve compounds with a wide range of polarities and to ensure that even strongly retained impurities are eluted from the column.[9] The inclusion of additives like formic acid or trifluoroacetic acid can improve peak shape by suppressing the ionization of acidic or basic analytes.
-
Detector Selection: The choice of detector is contingent on the physicochemical properties of the analyte and its impurities. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is frequently used as it provides spectral information across a range of wavelengths, which can be invaluable for peak purity analysis.[8] If a compound lacks a UV chromophore, alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are necessary.[3]
Experimental Protocol: HPLC Purity Determination
Objective: To determine the purity of a synthesized compound by assessing the area percentage of the main peak relative to the total area of all observed peaks.
Instrumentation and Reagents:
-
HPLC system with a gradient pump, autosampler, column oven, and DAD/PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (FA), 0.1% solution in water and ACN.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve the sample in a suitable solvent (e.g., 1 mL of 50:50 ACN/water) to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: Acetonitrile with 0.1% FA.
-
Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: Monitor at a wavelength where the analyte has maximum absorbance (e.g., 254 nm), and collect spectral data from 200-400 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Examine the spectral data of the main peak to assess for co-eluting impurities. A pure peak should exhibit a consistent spectrum across its width.[8]
-
Trustworthiness: A Self-Validating System
An HPLC method for purity assessment should be validated according to ICH Q2(R1) guidelines to ensure its reliability.[11][12] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[3]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[3]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[3]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural and Quantitative Analysis
NMR spectroscopy is an inherently quantitative technique that provides detailed structural information about a molecule.[13] The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, a fundamental principle that allows for the determination of absolute purity through a method known as quantitative NMR (qNMR).[14]
The Causality Behind qNMR Experimental Design
Unlike HPLC, which provides a relative purity value, qNMR can determine the absolute purity (w/w %) of a compound by comparing the integral of an analyte signal to that of a certified internal standard of known purity.[13]
-
Selection of an Internal Standard: The choice of an internal standard is paramount for accurate qNMR. An ideal standard should:
-
Have a high purity (certified reference material is preferred).[15]
-
Be chemically stable and not react with the analyte or the solvent.[16]
-
Possess signals that do not overlap with any signals from the analyte or impurities. Sharp, singlet peaks are ideal.[15]
-
Be soluble in the same deuterated solvent as the analyte.[16]
-
Have a known molecular weight. Commonly used internal standards include maleic acid, dimethyl sulfone, and 1,4-dinitrobenzene.[4]
-
-
Acquisition Parameters for Quantitation: To ensure the direct proportionality between signal area and the number of nuclei holds true, specific acquisition parameters must be employed. The most critical of these is the relaxation delay (d1), which must be set to at least 5 times the longest longitudinal relaxation time (T1) of any signal of interest (both analyte and standard).[13] This ensures that all nuclei have fully relaxed back to their equilibrium state before the next pulse, preventing signal saturation and ensuring accurate integration.
Experimental Protocol: qNMR Purity Determination
Objective: To determine the absolute purity (w/w %) of a synthesized compound using an internal standard.
Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision NMR tubes.
-
Analytical balance (5-figure).
-
Certified internal standard (e.g., maleic acid, purity ≥ 99.5%).
-
Deuterated solvent (e.g., DMSO-d6).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized compound into a vial.
-
Accurately weigh an approximately equimolar amount of the internal standard into the same vial.
-
Record the exact masses of both the compound and the internal standard.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent. Ensure complete dissolution, using a vortex mixer if necessary.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the purity (P_analyte) using the following formula:[13]
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the internal standard
-
Subscripts analyte and IS refer to the analyte and internal standard, respectively.
-
-
Trustworthiness: A Primary Analytical Method
qNMR is considered a primary ratio method of analysis, meaning its measurements are directly traceable to the International System of Units (SI) through the mass of the certified internal standard.[13] This provides a high degree of confidence in the accuracy of the purity determination, often without the need for a reference standard of the analyte itself.
Head-to-Head Comparison: HPLC vs. NMR
While both techniques are powerful tools for purity assessment, they provide different and complementary information. An orthogonal approach, employing both HPLC and qNMR, offers the highest level of confidence in a compound's purity profile.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Chromatographic separation based on polarity. | Nuclear spin properties in a magnetic field. |
| Quantitation | Relative (based on peak area percentage). | Absolute (w/w %) with an internal standard (qNMR). |
| Reference Standard | Requires a reference standard for identification and assay. | Can determine purity without a reference standard of the analyte.[13] |
| Information Provided | Purity, number of components, retention times. | Purity, structural confirmation, identification of impurities.[13] |
| Sensitivity | Generally higher for trace impurities. | Lower, but excellent for quantifying impurities at ~0.1% and above. |
| Throughput | Higher, with typical run times of 20-30 minutes. | Lower, especially for qNMR due to long relaxation delays. |
| Sample Consumption | Low (micrograms). | Higher (milligrams). |
| Destructive | Yes. | No, the sample can be recovered. |
Visualizing the Workflows
HPLC Purity Analysis Workflow
Caption: General workflow for HPLC purity analysis.
qNMR Purity Analysis Workflow
Caption: General workflow for qNMR purity analysis.
Comparison of Core Principles
Caption: Core principles of HPLC and qNMR for purity.
Conclusion: An Orthogonal and Indispensable Partnership
In the rigorous pursuit of chemical purity, neither HPLC nor NMR should be viewed as a standalone solution. HPLC, with its high sensitivity and throughput, is unparalleled for routine quality control and the detection of trace impurities. Conversely, qNMR serves as an indispensable primary method, providing an accurate, absolute measure of purity and simultaneous structural confirmation, without the need for an analyte-specific reference standard.[13]
The most robust and scientifically defensible approach to purity assessment is an orthogonal one, leveraging the complementary strengths of both techniques. HPLC can provide a high-resolution impurity profile, while qNMR confirms the identity and provides an accurate, absolute purity value for the bulk material. This dual-pronged strategy ensures the highest level of confidence in the quality of synthesized compounds, satisfying both scientific rigor and regulatory expectations, and ultimately safeguarding the integrity of the entire drug development process.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. torontech.com [torontech.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. 小分子 HPLC [sigmaaldrich.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. actascientific.com [actascientific.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. youtube.com [youtube.com]
- 15. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 16. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

